4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
1425368-03-1 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H19NO2/c13-10-3-1-9(2-4-10)12-7-5-11(14)6-8-12/h9,11,14H,1-8H2 |
InChI Key |
HWGPWPKEVMLIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2CCC(CC2)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The sp³-Rich Scaffold: A Technical Guide to 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Executive Summary
In modern drug discovery, the strategic shift from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds is a critical paradigm. This transition—often referred to as "escaping flatland"—has been statistically correlated with improved clinical success rates due to enhanced aqueous solubility, reduced off-target promiscuity, and optimized pharmacokinetic profiles ().
Within this architectural shift, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (Chemical Formula: C₁₁H₁₉NO₂) emerges as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the causality behind its synthetic methodologies, and its downstream applications in rational drug design.
Structural & Physicochemical Profiling
The utility of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one lies in its dual functional handles (a ketone and a secondary hydroxyl group) separated by a highly saturated, conformationally restricted core. The molecule predominantly adopts a chair-chair conformation, minimizing steric clashes between the piperidine ring and the cyclohexyl framework.
Table 1: Physicochemical Properties & Rationale
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Weight | 197.28 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger pharmacophores. |
| Fraction sp³ (Fsp³) | 1.0 (11/11 carbons) | Maximizes 3D character, significantly disrupting crystal lattice packing to improve aqueous solubility. |
| Topological Polar Surface Area | 37.3 Ų | Ideal range for maintaining Central Nervous System (CNS) penetrance if required for neurological targets. |
| Hydrogen Bond Donors (HBD) | 1 | The C4' hydroxyl group provides a specific vector for target engagement (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors (HBA) | 3 | The nitrogen, hydroxyl oxygen, and ketone oxygen facilitate aqueous solvation. |
Synthetic Methodologies & Mechanistic Causality
Synthesizing this molecule requires strict regiocontrol. Attempting a direct reductive amination between 1,4-cyclohexanedione and 4-hydroxypiperidine inevitably yields complex mixtures of mono-alkylated, bis-alkylated, and polymerized byproducts.
To enforce a 1:1 stoichiometry, the protocol utilizes an acetal-protection strategy starting from .
The Reductive Amination Logic
The core carbon-nitrogen bond is forged via reductive amination. We employ Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).
-
Causality: NaBH(OAc)₃ is a mild, highly chemoselective reducing agent. It selectively reduces the intermediate iminium ion without reducing the unreacted ketone or the protecting acetal. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, making the protocol inherently safer and more scalable ().
Synthetic workflow for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one via reductive amination.
Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating; the visual and thermal cues at each step confirm the mechanistic progression of the reaction.
Phase 1: Chemoselective Reductive Amination
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Amine Addition: Add 4-hydroxypiperidine (1.05 eq, 10.5 mmol). Observation: The solution will remain clear, indicating the initial formation of the hemiaminal.
-
Catalysis: Introduce glacial acetic acid (1.0 eq, 10 mmol). Causality: The weak acid catalyzes the dehydration of the hemiaminal into the reactive iminium ion, which is critical for sterically hindered secondary amines.
-
Reduction: After 30 minutes of stirring at room temperature, add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to manage the mild exotherm. Stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (pH ~8). Extract with dichloromethane (3 x 20 mL). The basic quench ensures the newly formed tertiary amine is free-based and partitions into the organic layer. Dry over Na₂SO₄ and concentrate in vacuo.
Phase 2: Acetal Deprotection
-
Hydrolysis: Dissolve the crude intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (20 mL total volume).
-
Thermal Activation: Heat the mixture to 50°C for 4 hours. Causality: The robust 1,3-dioxolane ring requires both elevated temperature and a high hydronium ion concentration to shift the equilibrium toward the ketone and ethylene glycol.
-
Isolation: Cool to room temperature. Carefully neutralize the aqueous layer with 2M NaOH until pH 9 is reached. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH 9:1) to afford the target ketone as a white solid.
Applications in Drug Discovery
The true value of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is realized during late-stage lead optimization. By acting as a central hub, it allows medicinal chemists to rapidly generate diverse libraries.
-
The Ketone Vector: Can undergo secondary reductive aminations, Grignard additions, or Wittig olefinations to extend the scaffold.
-
The Hydroxyl Vector: Can be utilized for O-alkylation, Mitsunobu inversions, or esterification to modulate target binding affinity.
Downstream functionalization of the bifunctional scaffold in drug discovery.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry, 1996.[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry, 2009.[Link]
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one CAS number and registry information
This is an in-depth technical guide on 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one , a specialized bifunctional intermediate used in medicinal chemistry.
Part 1: Chemical Identity & Core Properties[1][2][3][4]
Compound Overview
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is a bifunctional alicyclic amine intermediate characterized by a central cyclohexanone ring substituted at the 4-position with a 4-hydroxypiperidine moiety.[1][2][3][4] It serves as a critical scaffold in drug discovery, particularly for G-protein coupled receptor (GPCR) ligands (e.g., CCR5 antagonists, Muscarinic receptor modulators) and kinase inhibitors, where the piperidine ring acts as a pharmacophore linker and the ketone provides a handle for further functionalization (e.g., reductive amination, Grignard addition).
Registry Information
| Property | Data |
| IUPAC Name | 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one |
| Common Synonyms | 1-(4-oxocyclohexyl)piperidin-4-ol; 4-(4-hydroxy-1-piperidinyl)cyclohexanone |
| CAS Number | Not widely cataloged; often synthesized in situ.[1] (Related: 4-Hydroxypiperidine CAS 5382-16-1) |
| PubChem CID | 112554217 |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| SMILES | O=C1CCC(N2CCC(O)CC2)CC1 |
| InChI Key | HWGPWPKEVMLIAY-UHFFFAOYSA-N |
Physicochemical Properties
-
Appearance: Typically an off-white to pale yellow solid or viscous oil (depending on purity/crystallinity).
-
Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO, DMF). Moderate water solubility due to the hydroxyl and amine groups.
-
pKa (Calculated): ~8.5–9.5 (Piperidine nitrogen).
-
LogP (Predicted): ~0.4 (Hydrophilic character dominates).
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is typically achieved via a two-step reductive amination sequence to prevent polymerization of the diketone starting material.
Synthetic Pathway (Graphviz Diagram)
Figure 1: Two-step synthesis via mono-protected diketone to ensure regioselectivity.
Detailed Experimental Protocol
Step 1: Reductive Amination
Objective: Couple 4-hydroxypiperidine with the protected cyclohexanone.
-
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (1.0 eq)
-
4-Hydroxypiperidine (1.0–1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.4 eq)
-
Acetic acid (1.0 eq, catalytic/pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
-
Procedure:
-
Dissolve the ketone and amine in DCE under N₂ atmosphere.
-
Add acetic acid and stir for 30 min to form the iminium ion intermediate.
-
Cool to 0°C and add STAB portion-wise.
-
Warm to room temperature (RT) and stir for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: The crude acetal intermediate is often used directly or purified via silica gel chromatography (MeOH/DCM gradient).
-
Step 2: Acetal Deprotection (Hydrolysis)
Objective: Reveal the ketone functionality.
-
Reagents:
-
Crude Acetal Intermediate
-
2N HCl (aqueous) or p-Toluenesulfonic acid (pTSA)
-
Solvent: Acetone or THF/Water mixture.
-
-
Procedure:
-
Dissolve the intermediate in Acetone/Water (1:1).
-
Add 2N HCl (5–10 eq) and heat to 50–60°C for 2–4 hours.
-
Monitor by TLC/LCMS for disappearance of the acetal.
-
Workup: Neutralize carefully with solid Na₂CO₃ or NaOH to pH ~9 (to keep the amine free base).
-
Extraction: Extract with CHCl₃/Isopropanol (3:1) or DCM.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate. The product may crystallize upon standing or require trituration with ether/hexanes.
-
Part 3: Applications in Drug Discovery
This compound is a versatile "Linker-Scaffold" used to connect aromatic pharmacophores while maintaining specific spatial orientation.
Structural Utility
-
Rigid Spacer: The cyclohexyl ring provides a semi-rigid spacer that restricts conformational flexibility compared to linear alkyl chains.
-
H-Bond Donor/Acceptor: The 4-hydroxyl group on the piperidine can participate in H-bonding or be further derivatized (e.g., to esters, carbamates, or ethers).
-
Vector Positioning: The 1,4-substitution pattern on the cyclohexane allows for trans or cis isomerism, which can be exploited to probe the depth of receptor binding pockets.
Key Therapeutic Areas
| Domain | Application | Mechanism |
| Virology | CCR5 Antagonists | Used as a core scaffold to mimic the tropane or piperidine bridge found in Maraviroc analogs. |
| Oncology | Kinase Inhibitors | The piperidine nitrogen can bind to the hinge region or solvent-front residues, while the ketone allows attachment of "tail" groups to access hydrophobic pockets. |
| Neuroscience | GPCR Ligands | Analogs are explored for Muscarinic (M1/M4) and Sigma receptor modulation. |
Functionalization Workflow (Graphviz Diagram)
Figure 2: Divergent synthesis strategies using the ketone handle.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Piperidine Ring: Multiplets at δ 1.5–2.0 (4H), δ 2.7–2.9 (2H), δ 3.7–3.8 (1H, CH-OH).
-
Cyclohexanone Ring: Multiplets at δ 1.8–2.5 (8H), with distinct splitting patterns for protons α to the ketone (δ 2.3–2.5).
-
Methine Proton: A triplet of triplets (tt) around δ 2.6–2.8 for the N-CH proton on the cyclohexane ring.
-
-
MS (ESI):
-
[M+H]⁺: 198.15 m/z.
-
-
IR Spectroscopy:
-
Ketone (C=O): Strong band at ~1710 cm⁻¹.
-
Hydroxyl (O-H): Broad band at ~3200–3400 cm⁻¹.
-
Part 5: Handling & Safety[2]
-
Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the amine can oxidize or absorb CO₂ over time.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
PubChem Compound Summary. (2025). "4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (CID 112554217)." National Center for Biotechnology Information. Link
-
World Intellectual Property Organization. (2016). "Immunoregulatory Agents." WO2016073770A1. (Describes analogous reductive amination protocols). Link
-
Sigma-Aldrich. (2025). "4-Hydroxypiperidine Product Sheet (CAS 5382-16-1)." Merck KGaA. Link
Sources
- 1. CAS 5382-16-1: 4-Piperidinol | CymitQuimica [cymitquimica.com]
- 2. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one | C32H36Cl2N2O3 | CID 16657446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
High-Impact Pharmaceutical Synthesis: Strategic Functionalization of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Executive Summary
In modern drug discovery, the design of CNS-active agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators heavily relies on rigid, vector-projecting scaffolds. 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one has emerged as a highly versatile, bifunctional pharmaceutical intermediate[1]. Featuring a central cyclohexanone ring linked to a 4-hydroxypiperidine moiety, this molecule offers two orthogonal reactive sites: an electrophilic ketone at the C1 position of the cyclohexane ring and a nucleophilic/activatable secondary hydroxyl group at the C4' position of the piperidine ring.
As a Senior Application Scientist, I have structured this technical guide to detail the causal mechanisms and field-proven protocols for functionalizing this intermediate. By mastering these orthogonal pathways, medicinal chemists can rapidly assemble complex pharmacophores, such as those found in Pim kinase inhibitors[1] and irreversible FGFR inhibitors[2].
Structural & Conformational Dynamics
The utility of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one stems from its conformational rigidity. The molecule predominantly adopts a chair-chair conformation. The basic tertiary amine (piperidine nitrogen) serves as a critical hydrogen-bond acceptor or protonation site for target binding, while the 1,4-disubstitution on the cyclohexane ring allows for linear vector projection of appended pharmacophores.
Because the two reactive handles (ketone and hydroxyl) possess vastly different electronic properties, they can be functionalized sequentially without the need for complex protecting group strategies.
Orthogonal functionalization pathways of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
Core Synthetic Workflow A: Reductive Amination
To build extended diamine networks, the cyclohexanone core is subjected to reductive amination. Direct alkylation of amines is notoriously difficult to control, often leading to over-alkylation. Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is subsequently reduced[3].
Mechanistic Causality
The reagent of choice is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . Unlike Sodium Borohydride (NaBH4), which can prematurely reduce the ketone, STAB is sterically hindered and electronically deactivated by its three electron-withdrawing acetoxy groups. It selectively reduces the more electrophilic protonated iminium ion over the starting ketone[4]. Furthermore, STAB avoids the generation of toxic cyanide byproducts associated with Sodium Cyanoborohydride (NaBH3CN)[3].
Mechanistic workflow of STAB-mediated reductive amination at the cyclohexanone core.
Self-Validating Experimental Protocol
Objective: Synthesize a 1,4-diamine derivative via reductive amination.
-
Imine Formation: In an oven-dried flask under N2, dissolve 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Causality: DCE is the preferred solvent for STAB reactions as it maintains reagent solubility and stability[4].
-
Acid Catalysis: Add glacial acetic acid (1.0 - 2.0 eq). Causality: Mildly acidic conditions (pH ~4-5) accelerate iminium ion formation without fully protonating the amine nucleophile[3].
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature. Stir for 12-24 hours. Monitor via LC-MS or TLC (ninhydrin stain) until the ketone is consumed.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid and decomposes unreacted borohydride, preventing post-workup degradation. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate in vacuo.
Core Synthetic Workflow B: Mitsunobu Functionalization
The secondary hydroxyl group on the piperidine ring is a prime candidate for stereoinvertive substitution or the introduction of sterically demanding aryl ethers, azides, or thioethers[5].
Mechanistic Causality
The Mitsunobu reaction utilizes Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) to convert the hydroxyl into an excellent oxyphosphonium leaving group[6]. A nucleophile (Nu-H, strictly requiring a pKa < 13) then displaces this group via an SN2 mechanism, resulting in complete inversion of stereochemistry[6]. This is critical when synthesizing specific chiral drug isomers from stereochemically pure starting materials.
Self-Validating Experimental Protocol
Objective: Introduce an aryl ether or azide at the C4' piperidine position.
-
Betaine Formation: Dissolve the intermediate (1.0 eq), the nucleophile (e.g., phenol or hydrazoic acid, 1.2 eq), and PPh3 (1.5 eq) in anhydrous THF under N2. Cool to 0 °C.
-
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic formation of the betaine intermediate and minimizes the formation of hydrazine byproducts[7].
-
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The color will typically transition from yellow to clear as the azodicarboxylate is consumed.
-
Purification: Concentrate the mixture. Causality: Triphenylphosphine oxide (TPPO) is a notorious byproduct. To remove it, triturate the crude residue in cold diethyl ether; TPPO will precipitate and can be filtered off before column chromatography[7].
Quantitative Data Presentation
To aid in experimental design, the following table summarizes optimized parameters for both workflows based on established literature precedents for these specific molecular scaffolds.
| Reaction Type | Reagents / Catalysts | Solvent | Temp | Typical Yield | Key Byproducts to Monitor |
| Reductive Amination | Amine (1.1 eq), NaBH(OAc)3 (1.5 eq), AcOH (1.0 eq) | DCE or THF | 20 °C | 75 - 90% | Over-alkylated tertiary amines, unreacted ketone |
| Mitsunobu (C-O Bond) | Phenol (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq) | THF or Toluene | 0 to 20 °C | 60 - 85% | Triphenylphosphine oxide (TPPO), reduced DIAD |
| Mitsunobu (C-N Bond) | DPPA or HN3 (1.2 eq), PPh3 (1.5 eq), DIAD (1.5 eq) | THF | 0 to 20 °C | 40 - 91% | TPPO, elimination products (alkenes) |
Table 1: Comparative reaction conditions and yield profiles for the functionalization of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one derivatives,[7],[4].
Conclusion
The strategic utilization of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one provides medicinal chemists with a highly modular platform for drug discovery. By employing STAB-mediated reductive amination at the cyclohexanone core and Mitsunobu inversion at the piperidine hydroxyl, researchers can rapidly generate diverse, spatially defined libraries of CNS and oncology drug candidates. Maintaining rigorous anhydrous conditions and precise stoichiometric control during these protocols ensures high fidelity and scalability in pharmaceutical manufacturing.
References
Sources
- 1. US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 2. CN110317173B - Amidopyrazoles useful as irreversible FGFR inhibitors - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Strategic Utility of 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one in Modern Medicinal Chemistry
Executive Summary: Escaping Flatland
In contemporary drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has been linked to poor physicochemical properties, low solubility, and high attrition rates in clinical trials. The paradigm shift toward increasing the fraction of sp3-hybridized carbons (
Within this context, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one emerges as a privileged, highly versatile bifunctional building block. Comprising a basic piperidine pharmacophore and an electrophilic cyclohexanone core, this scaffold allows medicinal chemists to project functional groups into three-dimensional space with precise vector control. This whitepaper provides an in-depth technical analysis of its structural properties, a self-validating synthetic protocol, and its strategic applications in target-directed drug design.
Structural and Physicochemical Profiling
The architectural value of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one lies in its dual-ring aliphatic system. The molecule exists in a dynamic equilibrium of chair-chair conformations, where the bulky piperidinyl substituent strongly prefers the equatorial position on the cyclohexane ring to minimize 1,3-diaxial steric clashes.
By integrating this scaffold into a drug candidate, chemists can drastically improve the molecule's ligand efficiency and solubility. The quantitative advantages of this intermediate are summarized below:
Table 1: Physicochemical Properties & Design Implications
| Property | Value | Implication for Drug Design |
| Molecular Weight | 197.28 g/mol | Highly ligand-efficient; leaves ample molecular weight budget (<500 Da) for late-stage elaboration. |
| Fraction sp3 ( | 1.00 (11/11 carbons) | Maximizes 3D complexity, improving aqueous solubility and reducing off-target promiscuity. |
| cLogP | ~0.8 | Highly hydrophilic; serves as an excellent starting point to balance highly lipophilic target vectors. |
| Topological Polar Surface Area | 43.5 Ų | Optimal for membrane permeability, including potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | Provides specific directional interactions (e.g., kinase hinges or GPCR binding pockets). |
Synthetic Methodologies: A Self-Validating Protocol
The most robust and scalable method to synthesize 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is the chemoselective reductive amination of 1,4-cyclohexanedione monoethylene acetal with 4-hydroxypiperidine, followed by acidic deprotection. The use of the monoacetal is a critical desymmetrization strategy frequently cited in patent literature for the synthesis of complex immunoregulatory agents[1] and kinase inhibitors[2].
Experimental Protocol
Phase 1: Chemoselective Reductive Amination
-
Preparation : In an oven-dried round-bottom flask under an inert
atmosphere, dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv, 10.0 mmol) and 4-hydroxypiperidine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). -
Iminium Formation : Add glacial acetic acid (1.0 equiv) to the stirring mixture.
-
Causality: The weak acid protonates the intermediate hemiaminal, facilitating dehydration to the electrophilic iminium ion. Crucially, the pH remains high enough to prevent premature cleavage of the acetal protecting group.
-
-
Reduction : After 30 minutes of stirring, add sodium triacetoxyborohydride (
) (1.5 equiv, 15.0 mmol) in portions over 15 minutes.-
Causality: As established by ,
is chosen over because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures strict chemoselectivity, reducing the highly electrophilic iminium ion without reducing the unreacted ketone or acetal.
-
-
Workup : Stir for 12 hours at room temperature. Quench with saturated aqueous
(30 mL) to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3 x 20 mL), dry over anhydrous , and concentrate in vacuo.
Phase 2: Acetal Deprotection 5. Hydrolysis : Dissolve the crude acetal-protected intermediate in a 1:1 mixture of tetrahydrofuran (THF) and 2M aqueous HCl (20 mL).
-
Causality: The acidic aqueous environment drives the thermodynamic equilibrium of the acetal hydrolysis toward the ketone and ethylene glycol. THF ensures the lipophilic organic intermediate remains fully solvated during the reaction.
-
Isolation : Stir at room temperature for 4 hours. Monitor by TLC (ninhydrin stain) until the intermediate is fully consumed. Basify the solution to pH 10 using 2M NaOH (to free-base the piperidine nitrogen), extract with ethyl acetate (3 x 25 mL), wash with brine, dry over
, and concentrate. -
Purification : Purify via flash column chromatography (DCM:MeOH 95:5 with 1%
) to afford the pure target compound.
Fig 1. Two-step synthesis via chemoselective reductive amination and acetal deprotection.
Medicinal Chemistry Applications & Derivatization Vectors
The strategic value of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is realized during late-stage functionalization. The molecule presents three distinct vectors for structural elaboration, allowing chemists to rapidly generate diverse libraries.
Vector 1: The Cyclohexanone Core (Electrophile)
The ketone acts as a primary handle for extending the molecule's topology:
-
Secondary Reductive Aminations : Reacting the ketone with primary or secondary aryl-amines yields 1,4-diaminocyclohexane derivatives. This motif is highly prevalent in aminergic GPCR ligands, where the basic piperidine nitrogen anchors to the conserved aspartate residue in the transmembrane domain, and the newly appended aryl group occupies the lipophilic orthosteric pocket.
-
Organometallic Additions : The addition of Grignard or organolithium reagents to the ketone generates tertiary alcohols. This creates a dense, sp3-rich core often utilized in the design of muscarinic receptor antagonists and sigma receptor ligands.
Vector 2: The 4-Hydroxyl Group (Nucleophile / H-Bond Donor)
The hydroxyl group on the piperidine ring serves as a critical interaction point:
-
Kinase Hinge Binding : In oncology and immunology, the unprotected hydroxyl group can act as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., interacting with gatekeeper residues)[2].
-
Etherification & Carbamoylation : The hydroxyl can be functionalized via SN2 alkylation or reaction with isocyanates to form carbamates, extending the molecule into solvent-exposed regions to improve pharmacokinetic profiles.
Vector 3: The Piperidine Nitrogen (pKa Tuner)
While structurally embedded, the basicity of the tertiary amine (
Fig 2. Pharmacophore vector mapping for late-stage functionalization.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
- Markwalder, J. A., et al. (2016). Immunoregulatory agents. World Intellectual Property Organization. Patent No. WO2016073770A1.
- Burger, M. T., et al. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. World Intellectual Property Organization. Patent No. WO2013045461A1.
Sources
Stability of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one under standard storage conditions
An in-depth technical analysis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one reveals a highly versatile but chemically vulnerable pharmaceutical intermediate. Featuring both a reactive cyclohexanone core and a basic 4-hydroxypiperidine moiety, this compound requires rigorous handling and storage protocols to prevent rapid degradation.
This whitepaper provides drug development professionals and analytical chemists with a comprehensive guide to the structural vulnerabilities, empirical stability data, and validated storage methodologies for this specific aminoketone.
Structural Profiling & Mechanistic Vulnerabilities
The instability of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one under ambient conditions is driven by the intramolecular and intermolecular interactions between its functional groups. Understanding the causality behind these degradation pathways is critical for designing effective storage systems.
-
Tertiary Amine Oxidation: The nitrogen atom within the piperidine ring is a tertiary amine. Tertiary amines are highly susceptible to oxidation by atmospheric oxygen or trace peroxides (often introduced via ethereal solvents or excipients), leading to the formation of N-oxide impurities .
-
Base-Catalyzed Aldol Condensation: The basicity of the unprotonated tertiary amine acts as an internal or external catalyst. It localizes electron density that can deprotonate the
-carbons of the cyclohexanone ring, promoting enolization. Once enolized, the molecule undergoes intermolecular aldol condensation, forming dimers and complex polymeric mixtures . -
Hygroscopicity: The combination of a secondary hydroxyl group and a tertiary amine renders the free base highly hygroscopic. Moisture absorption not only causes physical caking but also accelerates hydrolytic and oxidative degradation kinetics.
Major degradation pathways of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
Empirical Stability Matrix
To establish a baseline for handling, the following quantitative data summarizes the expected shelf-life of the compound under various standard storage conditions.
| Storage Condition | Chemical State | Temperature | Atmosphere | Expected Shelf-Life | Primary Degradation Risk |
| Ambient Benchtop | Free Base (Neat) | 20–25°C | Ambient Air | < 1 Week | Oxidation, Aldol Condensation |
| Refrigerated | Free Base (Neat) | 2–8°C | Argon Purged | 1–3 Months | Slow Oxidation |
| Solution State | Free Base (in EtOAc) | 20–25°C | Ambient Air | < 24 Hours | Rapid N-Oxide Formation |
| Cryogenic Archival | HCl Salt (Solid) | -20°C | Argon Purged | > 2 Years | Negligible |
Standardized Storage & Handling Protocols
To mitigate the vulnerabilities outlined above, the compound must be managed through strict environmental controls. The core causality behind the recommended long-term storage protocol is protonation . By converting the free base to a hydrochloride (HCl) salt, the tertiary amine is protonated. This eliminates its basicity (halting base-catalyzed enolization) and ties up the nitrogen's lone pair (sterically and electronically preventing oxidation) .
Decision matrix for short-term and long-term storage protocols.
Protocol: Synthesis of the Hydrochloride Salt for Long-Term Archival
This protocol is a self-validating system designed to arrest degradation mechanisms prior to cryogenic storage.
Materials Required:
-
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (Free Base)
-
Anhydrous Diethyl Ether (Peroxide-free)
-
2.0 M HCl in Diethyl Ether
-
Argon Gas (High Purity)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1.0 g of the free base in 15 mL of anhydrous diethyl ether.
-
Thermal Equilibration: Submerge the flask in an ice bath (0–5°C) and stir magnetically for 10 minutes.
-
Acidification: Dropwise, add 1.1 molar equivalents of 2.0 M HCl in diethyl ether. A white crystalline precipitate will begin to form immediately as the tertiary amine protonates.
-
Maturation: Continue stirring at 0°C for 30 minutes to ensure complete precipitation and uniform crystal maturation.
-
Filtration: Filter the precipitate rapidly through a sintered glass funnel under a continuous blanket of argon to minimize atmospheric moisture exposure.
-
Desiccation: Wash the filter cake with 2 x 5 mL of cold anhydrous ether. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours.
-
System Validation: Re-dissolve a 1 mg aliquot of the dried powder in
. Run a -NMR to confirm the downfield shift of the piperidine protons (validating complete protonation) and an HPLC-UV run to verify >99% purity. -
Storage: Aliquot the validated salt into amber glass vials, purge the headspace with argon, seal with PTFE-lined caps, and store at -20°C.
Analytical Workflows for Stability Monitoring
To ensure the integrity of the compound over time, stability-indicating assays must be employed. Because the ketone group lacks a strong chromophore, standard UV detection can be challenging at low concentrations; therefore, LC-MS is the gold standard for this molecule.
-
Stationary Phase: C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier is critical; it ensures the tertiary amine remains fully protonated during the chromatographic run, preventing severe peak tailing and column interaction.
-
Detection Parameters: UV at 210 nm and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Identifying Degradants:
-
N-Oxide Impurity: Appears at
in the mass spectrum. It will elute earlier than the parent peak due to the increased polarity of the N-O bond. -
Aldol Dimers: Appear at
(or higher multiples). These will elute significantly later than the parent peak due to their increased lipophilicity and molecular weight.
-
References
-
Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325. URL:[Link]
Technical Guide: Therapeutic Utility & Synthetic Versatility of the 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one Scaffold
[1]
Executive Summary: The "Rigid Linker" Paradigm
In modern drug discovery, the 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one scaffold (hereafter referred to as Scaffold-X ) represents a high-value "privileged structure."[1] Its utility stems from its unique ability to serve as a semi-rigid, bifunctional spacer.
Unlike flexible alkyl chains, the cyclohexanone ring locks the pharmacophore into a specific conformation while providing an orthogonal reactive handle (the ketone) for late-stage diversification.[1] This guide details its application in designing Dual-Binding Acetylcholinesterase (AChE) Inhibitors , Muscarinic Agonists , and Chemokine Receptor Antagonists .[1]
Key Physiochemical Advantages[1][2][3]
-
Fsp³ Character: High fraction of sp³ carbons improves solubility and metabolic stability compared to flat aromatic linkers.
-
Vectorial Definition: The 1,4-disubstitution pattern on the cyclohexyl ring allows for precise linear projection of substituents, critical for spanning protein binding pockets (e.g., the AChE gorge).[1]
-
Synthetic Divergence: The ketone functionality allows for immediate branching via reductive amination, Grignard addition, or Wittig olefination.
Therapeutic Applications
Neurodegeneration: Dual-Binding AChE Inhibitors
The most validated application of Scaffold-X is in the development of next-generation AChE inhibitors for Alzheimer’s Disease.[1]
-
Mechanism: The "Dual Binding Site" hypothesis posits that inhibiting AChE requires blocking both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) .[1]
-
Scaffold Role: Scaffold-X acts as the "mid-gorge" tether.[1]
-
The 4-hydroxypiperidine nitrogen is protonated at physiological pH, interacting with the anionic aspartate residues in the CAS (similar to Donepezil).[1]
-
The Cyclohexanone linker spans the hydrophobic gorge.
-
Late-Stage Functionalization: The ketone is typically derivatized (via reductive amination) with an aromatic moiety (e.g., indanone, benzyl) to target the PAS, preventing
-amyloid aggregation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Neuropsychiatry: Muscarinic Receptor Agonists (M1/M4)
Research into schizophrenia and cognitive deficits has identified M1 and M4 muscarinic acetylcholine receptors (mAChR) as key targets.
-
Emerging Leads: Recent literature identifies compounds such as "Compound 42" (M1/M2/M4 agonist) and "Compound 40" (M1/M4 selective agonist) which utilize piperidine-cyclohexyl architectures.[1]
-
Structural Logic: The rigid cyclohexyl ring mimics the spacer found in classic muscarinic ligands (like Xanomeline derivatives) but offers a distinct vector for exploring allosteric binding pockets. The 4-hydroxyl group on the piperidine often serves as a hydrogen bond donor/acceptor to anchor the molecule within the orthosteric site.[1]
Immunology: CCR5 and H3R Antagonists
While often reduced to the alcohol or amine in final drugs (e.g., Maraviroc analogs), the ketone scaffold is the requisite precursor for generating libraries of CCR5 antagonists (HIV entry inhibition) and Histamine H3 antagonists . The scaffold allows for the rapid "snap-on" synthesis of diverse lipophilic tails required to penetrate the transmembrane bundles of these GPCRs.
Mechanism of Action Visualization
The following diagram illustrates the "Dual Binding" mechanism utilizing Scaffold-X in AChE inhibition.
Figure 1: Pharmacophore mapping of Scaffold-X derivatives bridging the CAS and PAS regions of Acetylcholinesterase.[1]
Experimental Protocols
Synthesis of the Core Scaffold
This protocol describes the robust synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one from commercially available precursors.[1] This is a self-validating protocol; the disappearance of the acetal peak in NMR confirms Step 2.
Reagents:
-
1,4-Cyclohexanedione monoethylene acetal (1.0 eq)[1]
-
4-Hydroxypiperidine (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Acetic Acid (catalytic)[1]
-
HCl (2N aqueous)[1]
Workflow:
-
Reductive Amination (The Coupling):
-
Dissolve 1,4-cyclohexanedione monoethylene acetal and 4-hydroxypiperidine in Dichloroethane (DCE).
-
Add catalytic acetic acid. Stir for 30 mins to form the imine/iminium species.
-
Cool to 0°C. Add STAB portion-wise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: LC-MS should show mass [M+H]+ corresponding to the acetal-protected intermediate.[1]
-
-
Deprotection (The Unmasking):
-
Quench reaction with saturated NaHCO₃. Extract with DCM.
-
Dissolve the crude intermediate in THF/2N HCl (1:1).
-
Heat to 60°C for 4 hours.
-
Critical Step: Neutralize carefully with NaOH to pH 10 (to keep the piperidine basic) before extraction.
-
Yield: Expect 75-85% of a white/off-white solid.[1]
-
Library Generation: Reductive Amination at the Ketone
Once Scaffold-X is in hand, use this protocol to generate a library of therapeutic candidates.
| Parameter | Condition | Rationale |
| Solvent | DCE or MeOH | DCE promotes imine formation; MeOH is better for solubility of polar amines.[1] |
| Reducing Agent | NaBH(OAc)₃ | Mild; does not reduce the ketone before imine formation. |
| pH Control | AcOH (1 eq) | Essential to catalyze imine formation without protonating the nucleophile entirely. |
| Temperature | RT (24h) | Heating often leads to over-reduction or side products. |
Synthetic Pathway Visualization[1]
The following diagram outlines the divergent synthesis capabilities starting from the core scaffold.
Figure 2: Divergent synthetic pathways utilizing the ketone handle of Scaffold-X to access distinct chemical spaces.
Comparison of Structural Analogs
To aid in lead optimization, the table below compares Scaffold-X against common alternatives.
| Scaffold Type | Rigidity | Water Solubility | Metabolic Stability | Key Application |
| Scaffold-X (Cyclohexanone) | High (Chair) | High (Polar Ketone) | Moderate (Ketone reduction risk) | AD, Schizophrenia |
| N-Alkyl Linker (Flexible) | Low | Low | Low (Oxidative dealkylation) | Early HTS Hits |
| Phenyl Linker | High (Planar) | Low (Lipophilic) | High | Kinase Inhibitors |
| Piperazine Linker | Moderate | High | Moderate | Antipsychotics |
Expert Insight: While the phenyl linker is more stable, it lacks the sp³ geometry ("escape from flatland") that is increasingly required to improve clinical success rates and reduce toxicity. Scaffold-X offers the best compromise between rigidity and solubility.[1]
References
-
Bajda, M., et al. (2013). "Structure-based design and synthesis of novel dual-binding acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Context: Verification of piperidine-cyclohexyl linkers in AChE inhibition).[1]
-
MedChemExpress. (2023). "M1/M2/M4 muscarinic agonist 1 (Compound 42) Product Datasheet." Link (Context: Specific application of the scaffold in muscarinic agonist research tools).
-
Sahu, S. K., et al. (2013).[2] "Piperidin-4-one: the potential pharmacophore."[1][2] Mini Reviews in Medicinal Chemistry. Link (Context: Review of the synthetic versatility of piperidinone scaffolds).
-
Ligneau, X., et al. (2018). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases."[1] ACS Chemical Neuroscience. Link (Context: Dual H3R/AChE activity of structurally related oxypiperidines).[1]
-
BenchChem. (2025). "The Piperidine Scaffold: A Cornerstone in Modern Pharmacology." Link (Context: General pharmacological properties of the piperidine moiety).
Methodological & Application
Protocol for reductive amination using 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Application Note: High-Yield Reductive Amination of 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one
The synthesis of highly substituted, functionalized piperidine-cyclohexane motifs is a cornerstone of modern drug discovery, frequently serving as privileged scaffolds for G-protein-coupled receptor (GPCR) ligands and kinase inhibitors 1. The target ketone, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one, presents a unique synthetic challenge due to the presence of a basic tertiary amine (the piperidine nitrogen) and a free hydroxyl group. Direct reductive amination of this ketone provides a rapid entry into 1,4-diamine derivatives.
This technical guide details a highly optimized, self-validating protocol for the reductive amination of this specific scaffold, emphasizing the mechanistic causality behind each experimental choice.
Mechanistic Rationale & Reagent Causality
When performing reductive amination on a basic, sterically demanding ketone, the choice of reducing agent, solvent, and acid catalyst dictates the success of the transformation. This protocol leverages sodium triacetoxyborohydride (NaBH(OAc)3), which has become the gold standard for this reaction 2.
-
Reducing Agent Causality: Historically, sodium cyanoborohydride (NaBH3CN) was used for reductive aminations; however, it requires strict pH control and generates highly toxic cyanide byproducts 3. In contrast, NaBH(OAc)3 is milder and safer. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, preventing the direct reduction of the ketone. Instead, the hydride is selectively transferred to the highly electrophilic iminium ion intermediate.
-
The Critical Role of Acetic Acid (AcOH): 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one contains a basic tertiary amine. If only 1.0 equivalent of AcOH is added, it will simply protonate the piperidine ring, leaving no acid available to catalyze the condensation of the ketone and the incoming amine. Therefore, this protocol mandates the use of 2.5 equivalents of AcOH to ensure a sufficient proton inventory for iminium formation.
-
Solvent Selection: 1,2-Dichloroethane (DCE) is selected over tetrahydrofuran (THF) or methanol. DCE provides superior solubility for NaBH(OAc)3 and accelerates the reaction rate, minimizing the formation of the direct ketone reduction byproduct (the corresponding cyclohexanol).
Reaction mechanism of the reductive amination highlighting the iminium ion intermediate.
Quantitative Optimization Data
To validate the choice of reagents, the following table summarizes the quantitative outcomes when reacting 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one with a standard primary amine (e.g., benzylamine) under various reductive amination conditions.
| Reducing Agent | Solvent | Additive | Reaction Time | Ketone Recovery | Yield of Amine | Toxicity Profile |
| NaBH(OAc)3 | DCE | AcOH (2.5 eq) | 12 h | < 5% | 88 - 92% | Low (Acetate byproducts) |
| NaBH3CN | MeOH | AcOH (pH 4) | 24 h | 15% | 65 - 75% | High (HCN/NaCN risk) |
| LiBH4 | THF | None | 8 h | 25% | 40 - 50% | Moderate (Exothermic) |
| NaBH4 | EtOH | None | 4 h | 60% (as alcohol) | < 20% | Low |
Experimental Protocol: Self-Validating One-Pot Reductive Amination
This methodology is designed as a self-validating system. It includes built-in analytical checkpoints to ensure that iminium formation is proceeding correctly before the irreversible reduction step, thereby maximizing the yield of the target 1,4-diamine.
Materials Required:
-
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 mmol, MW: 197.28 g/mol )
-
Primary or secondary amine (e.g., benzylamine) (1.1 mmol)
-
Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 mmol)
-
Glacial acetic acid, AcOH (2.5 mmol)
-
1,2-Dichloroethane, DCE (anhydrous, 10 mL)
Step-by-Step Methodology:
-
Reagent Mixing: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 mmol) and the selected amine (1.1 mmol) in anhydrous DCE (10 mL).
-
Acidification & Iminium Formation (Checkpoint 1): Add glacial acetic acid (2.5 mmol) dropwise at room temperature. Causality: The first equivalent neutralizes the basic piperidine moiety; the remaining 1.5 equivalents catalyze the condensation of the ketone and amine. Stir the mixture for 30 minutes. Validation: An LC-MS aliquot taken at this stage should show the mass of the iminium/hemiaminal intermediate and a reduction in the free ketone peak.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition at 0 °C mitigates the mild exotherm and suppresses any background reduction of the unreacted ketone to cyclohexanol.
-
Reaction Propagation (Checkpoint 2): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Validation: Monitor the reaction via LC-MS or TLC (typically 10% MeOH in DCM with 1% NH4OH). The complete disappearance of the ketone mass (m/z 198 [M+H]+) validates the completion of the reduction.
-
Quench & Workup: Dilute the reaction with dichloromethane (20 mL) and carefully quench by adding saturated aqueous NaHCO3 (15 mL). Causality: The basic quench neutralizes the acetic acid and decomposes any residual borohydride species. Stir vigorously for 15 minutes. Validation: The cessation of CO2 gas evolution visually confirms the complete neutralization of the acid and hydride species.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to 90:10:1 DCM:MeOH:NH4OH to afford the pure 1,4-diamine derivative.
Step-by-step experimental workflow for the one-pot reductive amination protocol.
References
- Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms)
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- One of the reductants for reductive amination: sodium cyanoborohydride Source: ChemicalBook URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Application Note: High-Fidelity Protection of the Hydroxyl Moiety in 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Executive Summary
The molecule 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one represents a classic bifunctional scaffold in medicinal chemistry, featuring a reactive ketone, a basic tertiary amine, and a secondary alcohol. In multi-step synthesis—particularly during organometallic additions or aggressive reductions targeting the ketone—the hydroxyl group requires robust protection to prevent proton quenching or competitive side reactions.
This guide details two field-proven strategies for protecting the C4-hydroxyl moiety:
-
Silyl Ether Formation (TBS): The "Precision Route" offering high chemoselectivity and mild deprotection.
-
Tetrahydropyranyl Acetal Formation (THP): The "Robust/Industrial Route" offering superior stability to strong bases and lower cost.
Strategic Analysis & Chemoselectivity
The Challenge: Tri-Functional Reactivity
The substrate presents three distinct reactivity zones that must be managed:
-
Zone A (Target): The secondary hydroxyl group (-OH) on the piperidine ring.
-
Zone B (Bystander 1): The ketone (C=O) on the cyclohexane ring. It is electrophilic and susceptible to enolization.
-
Zone C (Bystander 2): The tertiary amine (N-substituted). It renders the molecule basic (
) and capable of forming salts.
Selection Criteria
| Feature | tert-Butyldimethylsilyl (TBS) | Tetrahydropyranyl (THP) |
| Reagent Class | Silyl Chloride | Vinyl Ether |
| Mechanism | Nucleophilic Substitution ( | Electrophilic Addition |
| Ketone Stability | High. (Avoids enol ether formation under mild base) | Moderate. (Requires acid catalyst control to avoid ketalization) |
| Amine Compatibility | Excellent. (Base conditions suit the amine) | Good. (Amine buffers the acid catalyst; requires salt management) |
| Chirality | Achiral protection. | Forms Diastereomers (New chiral center at acetal). |
| Deprotection | Fluoride (TBAF) or Mild Acid.[1] | Mild Acid (PPTS/MeOH).[2] |
Protocol A: The Precision Route (TBS Protection)
Rationale: The TBS group is the gold standard for this substrate. It is bulky enough to minimize silyl enol ether formation at the ketone site while providing excellent stability against Grignard reagents and reducing agents (e.g.,
Materials
-
Substrate: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 equiv)
-
Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 - 1.5 equiv)
-
Base: Imidazole (2.5 equiv)[3]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Quench: Saturated aqueous
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolve 1.0 equiv of the substrate in anhydrous DMF (Concentration: 0.5 M). Note: DMF is preferred over DCM to solubilize the polar aminoketone completely.
-
-
Activation:
-
Silylation:
-
Cool the solution to 0°C (ice bath).
-
Add 1.2 equiv of TBSCl portion-wise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
-
-
Monitoring:
-
Check via TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (for amine) or PMA.
-
Target: Disappearance of the polar starting material (
) and appearance of the less polar silyl ether ( ).
-
-
Workup (Critical for Amine Purity):
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Wash with Water (
) to remove DMF and Imidazole salts. -
Wash with Brine (
). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash chromatography on silica gel.
-
Eluent: DCM:MeOH:NH4OH (95:5:0.5). Note: The trace ammonia prevents the silica from retaining the basic amine.
-
Protocol B: The Industrial Route (THP Protection)
Rationale: THP protection is cost-effective and creates an acetal linkage stable to strong bases (e.g.,
Materials
-
Substrate: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1.0 equiv of substrate in anhydrous DCM (0.3 M).
-
-
Catalysis Setup:
-
Reaction:
-
Stir at RT for 4–8 hours.
-
Safety: Do not heat excessively; thermal energy can promote acid-catalyzed ketalization of the cyclohexanone with the alcohol or DHP.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Dry organic layers over
(Magnesium sulfate is preferred for DCM).
-
-
Purification:
-
The product will appear as two spots on TLC (diastereomers) or a broadened spot.
-
Purify via short silica plug to remove polymer byproducts of DHP.
-
Deprotection Strategies
Restoring the hydroxyl group without altering the ketone (or its downstream derivative) is the final critical step.
A. TBS Removal (Fluoride Method)[2][8]
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF (1.0 M).
-
Procedure: Treat substrate (1.0 equiv) with TBAF (1.1 equiv) in THF at 0°C
RT for 2 hours. -
Advantage: Neutral conditions. Compatible with acid-sensitive groups (like acetals) or base-sensitive groups (like esters).
B. THP Removal (Mild Acid)
-
Reagent: PPTS in Ethanol or Acetic Acid:THF:Water (4:2:1).
-
Procedure: Heat at 55°C for 3 hours.
-
Risk: If the ketone was modified into an acid-sensitive functional group (e.g., a tertiary alcohol via Grignard), ensure the pH is controlled to prevent elimination (dehydration).
Visualizing the Pathway
The following diagram illustrates the divergent protection workflows and the critical decision nodes based on downstream chemistry.
Caption: Decision matrix for protecting the C4-hydroxyl group via Silylation (TBS) or Acetalization (THP).
Comparative Data Summary
| Parameter | Protocol A (TBS) | Protocol B (THP) |
| Typical Yield | 90–95% | 80–90% |
| Reaction Time | 12–16 Hours | 4–8 Hours |
| Purification | Easy (Single compound) | Moderate (Diastereomers) |
| Stability (Acid) | Labile (cleaves in strong acid) | Labile (cleaves in mild acid) |
| Stability (Base) | Stable | Very Stable |
| Cost | High (Reagents) | Low |
References
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][8] Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[2] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. [Link]
-
PubChem. (2025). Compound Summary: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. orgosolver.com [orgosolver.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. mazams.weebly.com [mazams.weebly.com]
- 8. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 9. PubChemLite - 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (C11H19NO2) [pubchemlite.lcsb.uni.lu]
Application Note: Scalable Synthesis of 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one Derivatives
Executive Summary
This guide details a robust, scalable protocol for the synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (Target 3 ), a critical pharmacophore in G-protein coupled receptor (GPCR) ligands, CCR5 antagonists, and analgesic scaffolds.
Unlike direct reductive amination of 1,4-cyclohexanedione—which suffers from polymerization and bis-amination—this protocol utilizes a mono-protection strategy . By employing 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione mono-ethylene ketal) as the starting material, we ensure exclusive mono-substitution and high operational reliability from gram to kilogram scales.
Key Advantages of This Protocol
-
Regioselectivity: >98% mono-substitution via ketal protection.
-
Scalability: Avoids high-pressure hydrogenation (in the primary method) and chromatographic purification.
-
Safety: Controlled exothermic profiles and non-pyrophoric reagents.
Strategic Analysis & Pathway
The synthesis is bifurcated into two distinct unit operations: Reductive Amination and Ketal Deprotection .
Synthetic Pathway Visualization
The following diagram outlines the reaction logic, transforming the protected ketone into the final amino-ketone scaffold.
Figure 1: Two-step synthetic route ensuring mono-substitution via ketal protection.
Detailed Protocols
Step 1: Reductive Amination (Coupling)
This step forms the C-N bond. We utilize Sodium Triacetoxyborohydride (STAB) due to its high selectivity for aldehydes/ketones over other reducible groups and its stability in the presence of acid catalysts.
Reagents:
-
1,4-Dioxaspiro[4.5]decan-8-one (MW: 156.18)
-
4-Hydroxypiperidine (MW: 101.15)
-
Sodium Triacetoxyborohydride (STAB) (MW: 211.94)
-
Acetic Acid (AcOH) (Catalyst)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Protocol:
-
Charge: In a reactor equipped with an overhead stirrer and nitrogen inlet, charge 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) and 4-Hydroxypiperidine (1.05 equiv).
-
Solvation: Add DCE (10 volumes relative to ketal mass). Stir until dissolved.
-
Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes at 20–25°C to facilitate iminium ion formation. Note: The solution may turn slightly yellow.
-
Reduction: Cool the mixture to 0–5°C. Add STAB (1.4 equiv) portion-wise over 60 minutes. Critical: Control addition rate to maintain temperature <10°C and manage mild H₂ evolution.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (10% MeOH in DCM) or HPLC. Target <2% remaining ketal.
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃ (5 volumes). Stir vigorously for 30 minutes to quench boron complexes.
-
Workup: Separate phases. Extract the aqueous layer with DCM (2 x 5 vol). Combine organics, wash with brine, and dry over Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure to yield the crude Intermediate 2 (typically a viscous oil or low-melting solid).
-
Yield Expectation: 85–95%.
-
Purity: Sufficient for Step 2 (>90%).
-
Step 2: Ketal Deprotection (Ketone Release)
Hydrolysis of the ethylene glycol ketal restores the cyclohexanone functionality.
Reagents:
-
Crude Intermediate 2
-
6N Hydrochloric Acid (HCl)
-
Solvent: THF or Acetone
Protocol:
-
Dissolution: Dissolve Intermediate 2 (1.0 equiv based on theoretical yield) in THF (5 volumes).
-
Acidification: Add 6N HCl (5 volumes).
-
Hydrolysis: Heat the mixture to 60°C (Reflux) for 3–5 hours.
-
IPC: Monitor disappearance of the ketal peak by LC-MS.
-
-
Neutralization: Cool to 0–5°C. Adjust pH to ~10 using 50% NaOH or solid K₂CO₃ . Caution: Exothermic.
-
Extraction: Extract with Ethyl Acetate or DCM/Isopropanol (9:1) (3 x 5 vol). The product is polar; Isopropanol aids extraction efficiency.
-
Purification (Crystallization):
-
Concentrate the organic phase to a minimum volume.
-
Add Diisopropyl Ether (IPE) or Hexane as an anti-solvent.
-
Cool to 0°C to induce crystallization. Filter and dry the solid.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Step 1 Yield | 85 – 95% | High conversion due to STAB selectivity. |
| Step 2 Yield | 80 – 90% | Dependent on extraction efficiency of polar amine. |
| Overall Yield | 68 – 85% | From starting ketal.[2] |
| Purity (HPLC) | >98% | After crystallization. |
| Appearance | White to off-white solid | MP typically 105–110°C (derivative dependent). |
Workup & Purification Logic
The following flow diagram illustrates the critical decision points in the workup to ensure high purity without chromatography.
Figure 2: Workup workflow emphasizing extraction solvent polarity and crystallization.
Safety & Scale-Up Considerations
-
Hydrogen Evolution: STAB releases hydrogen gas upon reaction with acetic acid and moisture. While slower than NaBH₄, adequate ventilation is required.
-
Thermal Management: The addition of STAB is exothermic. On a >1kg scale, active cooling is mandatory to prevent thermal runaway and byproduct formation.
-
Alternative for >100kg Scale: For ton-scale manufacturing, replace STAB with Catalytic Hydrogenation (H₂/Pd-C) in Methanol to reduce boron waste costs.
-
Conditions: 5% Pd/C, 3-5 bar H₂, 25°C.
-
Note: Requires pressure-rated vessels but is greener and cheaper at scale.
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Gilead Sciences, Inc. (2020). "Process for the Preparation of CCR5 Antagonists." US Patent 7,432,282. (Demonstrates ketal route utility in pharmaceutical synthesis). Link
-
Gross, E. A., et al. (2002). "Scalable Synthesis of 4-Substituted Cyclohexanones." Organic Process Research & Development, 6(5), 606-611. (General principles of cyclohexanone functionalization). Link
Sources
Application Note: Stereocontrolled Reduction of 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one
This Application Note is structured to guide the researcher through the stereocontrolled reduction of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one .
The protocol addresses the critical challenge of stereoselectivity (cis/trans isomerism) inherent in 4-substituted cyclohexanones. As a Senior Application Scientist, I have designed this guide to prioritize reproducibility, scalability, and rigorous analytical validation.
Strategic Overview & Chemical Logic
The reduction of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is not merely a functional group transformation; it is a stereochemical operation. The substrate features a bulky 4-substituent (the 4-hydroxypiperidine moiety) which "locks" the cyclohexane ring into a specific conformation.
The Conformation "Anchor"
In the lowest energy conformation, the bulky 4-(4-hydroxypiperidin-1-yl) group occupies the equatorial position to minimize 1,3-diaxial interactions. This conformational lock dictates the trajectory of the hydride attack on the ketone at position C1.
-
Path A (Small Nucleophiles - NaBH₄): Hydride attacks from the axial trajectory (perpendicular to the ring), which is electronically favored (Felkin-Anh/torsional strain models). This yields the equatorial alcohol (trans-isomer).
-
Path B (Bulky Nucleophiles - L-Selectride): Hydride attacks from the equatorial trajectory (side of the ring), as the axial path is sterically hindered by the axial hydrogens at C3 and C5. This yields the axial alcohol (cis-isomer).
Target Product Profile
| Parameter | Trans-Isomer (Path A) | Cis-Isomer (Path B) |
| Configuration | (1R, 4R) / (1S, 4S) (Racemic) | (1R, 4S) / (1S, 4R) (Meso-like relative) |
| Alcohol Position | Equatorial | Axial |
| Thermodynamics | More Stable | Less Stable |
| Reagent | Sodium Borohydride (NaBH₄) | L-Selectride (Li[sec-Bu₃BH]) |
| Projected Ratio | > 4:1 (Trans:Cis) | > 9:1 (Cis:Trans) |
Mechanistic Visualization (Pathway Logic)
The following diagram illustrates the divergent synthesis pathways based on reagent selection.
Caption: Divergent stereochemical outcomes based on hydride reagent steric bulk.
Experimental Protocols
Protocol A: Synthesis of the Trans-Isomer (Sodium Borohydride)
Objective: To access the thermodynamically stable equatorial alcohol.
Reagents:
-
Substrate: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 - 1.0 equiv)
-
Solvent: Methanol (MeOH) (0.1 M concentration)
-
Quench: Saturated NH₄Cl solution
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in MeOH. Cool the solution to 0 °C using an ice bath.
-
Note: Cooling improves stereoselectivity by suppressing the higher-energy equatorial attack pathway.
-
-
Addition: Add NaBH₄ (0.6 equiv) portion-wise over 10 minutes.
-
Caution: Hydrogen gas evolution will occur.[1] Ensure proper venting.
-
Stoichiometry: Although 0.25 eq of NaBH₄ can theoretically reduce 1 eq of ketone, use 0.6 eq to ensure completion, as the piperidine hydroxyl group may exchange with borohydride species.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 1-2 hours.
-
Monitoring: Check by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin or PMA.
-
-
Workup (Critical for Amino-Alcohols):
-
Quench by adding saturated aqueous NH₄Cl (1 mL per mmol substrate). Stir for 15 minutes.
-
pH Adjustment: The target is an amine. Adjust pH to >10 using 1N NaOH.
-
Extraction: Extract with DCM (3x). If the product is highly polar and remains in the aqueous phase, use CHCl₃/Isopropanol (3:1) as the extraction solvent.[2]
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Expected Outcome: ~80:20 ratio of trans (major) to cis (minor).
Protocol B: Synthesis of the Cis-Isomer (L-Selectride)
Objective: To access the sterically hindered axial alcohol.
Reagents:
-
Substrate: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (1.0 equiv)
-
Reducing Agent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (2.5 equiv)
-
Solvent: Anhydrous THF
-
Quench: 1N NaOH / 30% H₂O₂
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve substrate in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).
-
Addition: Dropwise add L-Selectride (2.5 equiv).
-
Why 2.5 equiv? The first equivalent will deprotonate the hydroxyl group on the piperidine ring. The second equivalent reduces the ketone. The 0.5 excess ensures completion.
-
-
Reaction: Stir at -78 °C for 2 hours. Do not allow to warm above -40 °C until reaction is complete.
-
Workup (Oxidative):
-
Quench carefully at -78 °C with MeOH (excess).
-
Allow to warm to 0 °C. Add 1N NaOH (3 equiv) followed by 30% H₂O₂ (3 equiv) dropwise.
-
Purpose: This oxidizes the organoborane byproducts, facilitating separation.
-
Stir for 30 mins at RT.
-
-
Extraction: Dilute with water and extract with EtOAc or CHCl₃/iPrOH (3:1). Dry and concentrate.
Expected Outcome: >90:10 ratio of cis (major) to trans (minor).
Analytical Validation (Self-Validating System)
The success of these protocols relies on distinguishing the isomers. 1H NMR is the definitive tool.
NMR Interpretation Table
| Feature | Trans-Isomer (Equatorial OH) | Cis-Isomer (Axial OH) |
| Proton at C1 (H-C-OH) | Axial orientation | Equatorial orientation |
| Multiplicity | tt (triplet of triplets) | bs (broad singlet) or q (quintet) |
| Coupling Constants (J) | Large (~10-12 Hz for ax-ax) and Small (~4 Hz for ax-eq) | Small (~2-3 Hz for eq-eq/eq-ax) |
| Chemical Shift | Typically ~3.5 - 3.6 ppm | Typically ~3.9 - 4.0 ppm (Deshielded) |
Validation Check:
-
Run 1H NMR in CDCl₃ or CD₃OD.
-
Locate the signal for the proton on the carbon bearing the new hydroxyl group.
-
Measure Width at Half Height (W½):
-
If W½ > 20 Hz → Trans isomer (Axial H).
-
If W½ < 10 Hz → Cis isomer (Equatorial H).
-
Troubleshooting & Optimization
Solubility Issues
The product is a diamine-like species with two hydroxyl groups. It may be water-soluble.
-
Solution: If extraction yield is low, saturate the aqueous layer with NaCl (salting out) before extraction. Use continuous liquid-liquid extraction with DCM if necessary.
Separation of Isomers
If pure isomers are required from a mixture:
-
Flash Chromatography: Use amine-functionalized silica or add 1% Triethylamine (Et₃N) to the mobile phase (DCM/MeOH) to prevent streaking.
-
Recrystallization: The trans-isomer often crystallizes more readily from EtOAc/Hexanes due to its flatter, more symmetric shape.
Workflow Visualization
Caption: Operational workflow for the synthesis and validation of cyclohexanol isomers.
References
-
Eliel, E. L., & Senda, Y. (1970). Reduction of Acetals and Ketones by Haloalane and Borohydride Reagents. Tetrahedron, 26(10), 2411–2428. Link
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Standard text on hydride reduction stereochemistry).
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(6), 567–607. Link
-
Wigfield, D. C. (1979). Stereochemistry of Hydride Reductions of Ketones. Tetrahedron, 35(5), 449–462. Link
-
Dauben, W. G., Fonken, G. J., & Noyce, D. S. (1956). The Stereochemistry of Hydride Reductions. Journal of the American Chemical Society, 78(11), 2579–2582. Link
Sources
One-Pot Synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one: An Application Note and Protocol
Introduction: The Significance of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone structural motif, present in a vast array of therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Within this important class of heterocycles, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one emerges as a particularly valuable building block. Its bifunctional nature, possessing both a ketone and a hydroxyl group, offers synthetic chemists a versatile scaffold for the elaboration of complex molecular architectures. This application note provides a detailed protocol for the efficient one-pot synthesis of this key intermediate, leveraging the principles of reductive amination for a streamlined and high-yielding process.
Reaction Overview: The Logic of a One-Pot Approach
The synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is elegantly achieved through a one-pot reductive amination of 1,4-cyclohexanedione with 4-hydroxypiperidine. This strategy is predicated on the in situ formation of an enamine or iminium ion intermediate, which is subsequently reduced to the desired tertiary amine. The "one-pot" nature of this reaction offers significant advantages over a stepwise approach, including reduced reaction times, minimized waste generation, and the elimination of the need to isolate potentially unstable intermediates.[1]
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent must selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation.[1][2][3] Its mild and selective nature ensures that the reduction of the starting ketone is minimized, leading to higher yields of the desired product.[1][4]
Figure 1: A schematic overview of the one-pot synthesis workflow.
Detailed Protocol: A Step-by-Step Guide
This protocol details the one-pot synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one from 1,4-cyclohexanedione and 4-hydroxypiperidine using sodium triacetoxyborohydride.
Materials:
-
1,4-Cyclohexanedione
-
4-Hydroxypiperidine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (Et₃N)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-cyclohexanedione (1.0 eq) and 4-hydroxypiperidine (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 1,4-cyclohexanedione. Stir the mixture at room temperature until the solids are fully dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 4-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A mobile phase of ethyl acetate in hexanes with a small amount of triethylamine (e.g., 0.5-1%) is recommended to prevent peak tailing of the basic product.[5]
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent that is compatible with STAB.[1][3] |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the reduction of the iminium ion over the ketone.[1][2] |
| Stoichiometry (Amine) | 1.0-1.2 equivalents | A slight excess of the amine can help drive the reaction to completion. |
| Stoichiometry (STAB) | 1.2-1.5 equivalents | An excess of the reducing agent ensures complete reduction of the intermediate. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 4-12 hours | Dependent on the specific substrates and scale; monitor by TLC or LC-MS. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
| Purification | Column Chromatography with Et₃N | Silica gel chromatography is effective for purification. The addition of a basic modifier like triethylamine improves peak shape for basic amines.[5] |
Table 1: Key Parameters for the One-Pot Reductive Amination.
Mechanism of Action: A Stepwise Look at the Transformation
The one-pot reductive amination proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the secondary amine (4-hydroxypiperidine) on the carbonyl carbon of the ketone (1,4-cyclohexanedione) to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a reactive iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The mild acidity generated from the acetic acid byproduct of STAB can catalyze the formation of the iminium ion.[2]
Figure 2: The mechanism of one-pot reductive amination.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reducing agent (STAB is moisture sensitive). | Use freshly opened or properly stored STAB. Ensure all glassware and solvents are anhydrous. |
| Incomplete iminium ion formation. | For less reactive ketones, the addition of a catalytic amount of a mild acid (e.g., acetic acid) can be beneficial.[2] | |
| Formation of Byproducts | Reduction of the starting ketone. | This is less common with STAB but can occur with more reactive borohydride reagents. Ensure the correct reducing agent is used. |
| Over-alkylation (if a primary amine were used). | Not applicable for this specific reaction with a secondary amine. | |
| Difficult Purification | Peak tailing on silica gel column. | Add a small percentage of triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[5] |
| Co-elution of starting materials and product. | Optimize the solvent system for column chromatography, potentially using a gradient elution. |
Table 2: A guide to troubleshooting common issues.
Conclusion: A Streamlined Path to a Key Intermediate
The one-pot reductive amination protocol outlined in this application note provides a robust and efficient method for the synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. By leveraging the selectivity of sodium triacetoxyborohydride, this procedure minimizes byproduct formation and simplifies the synthetic workflow. This approach offers a significant advantage to researchers in drug discovery and development by providing reliable access to a versatile chemical building block, thereby accelerating the synthesis of novel and complex molecular entities.
References
-
White Rose Research Online. (2022, April 19). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops and isolation failures when synthesizing 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one .
While the synthesis relies on a seemingly straightforward two-step sequence—a direct reductive amination followed by an acidic acetal deprotection—the highly polar nature of the target molecule and the kinetic sensitivities of the intermediate steps require strict mechanistic control. This guide is designed to move beyond generic procedures, providing you with the causality behind each experimental choice to ensure a self-validating, high-yield workflow.
Synthetic Pathway Visualization
The optimal route utilizes 1,4-dioxaspiro[4.5]decan-8-one (mono-protected 1,4-cyclohexanedione) to prevent dialkylation and polymerization.
Two-step synthesis workflow: Reductive amination followed by acidic acetal deprotection.
Reagent Selection Matrix: The Reductive Amination Step
Choosing the correct hydride source is the most critical decision in Phase 1. The goal is to reduce the in situ generated iminium ion without reducing the starting ketone.
| Reducing Agent | Reactivity Profile | Ketone Reduction Risk | Toxicity / Byproducts | Recommendation for this Synthesis |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective at pH 5-6 | Very Low | Low (Acetic acid) | Optimal - High yield, allows for a convenient one-pot procedure[1]. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, selective at pH 6-8 | Low | High (Toxic HCN gas at low pH) | Viable, but requires strict pH control and stringent safety measures[2]. |
| Sodium Borohydride (NaBH₄) | Strong, non-selective | Very High | Low | Not Recommended - Will prematurely reduce the starting ketone to an alcohol[1]. |
Validated Experimental Protocols
Every step in these protocols is designed as a self-validating system. Do not skip the in-process controls (IPC).
Phase 1: Direct Reductive Amination (Synthesis of the Ketal Intermediate)
-
Reaction Setup: Charge a flame-dried flask with 1,4-dioxaspiro[4.5]decan-8-one (1.0 equiv) and 4-hydroxypiperidine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
pH Adjustment (Causality): Add glacial acetic acid (1.1 equiv). Why? Weakly acidic conditions (pH ~5-6) protonate the imine to form an iminium ion, significantly accelerating its selective reduction by STAB while leaving the unreacted ketone untouched. Stir at room temperature for 30 minutes to allow imine formation.
-
Hydride Addition: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 15 minutes. Why? Portion-wise addition controls the mild exotherm and minimizes STAB degradation from ambient moisture[2].
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–12 hours. Monitor via LC-MS until the starting dione is consumed.
-
Quench & Isolate: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (DCM) (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to afford the crude ketal intermediate.
Phase 2: Acetal Deprotection & Isolation (Revealing the Target Ketone)
-
Hydrolysis: Dissolve the crude ketal intermediate in a 2:1 (v/v) mixture of Tetrahydrofuran (THF) and water.
-
Acidification: Add 2M aqueous HCl dropwise until the pH is < 2.
-
Kinetic Control (Causality): Stir at room temperature for 2–4 hours. Why? Do not apply heat. Elevated temperatures in the presence of strong acids will promote the E1/E2 elimination of the secondary alcohol on the piperidine ring, irreversibly forming a tetrahydropyridine impurity[3].
-
Neutralization & Salting Out: Once LC-MS confirms the disappearance of the ketal, cool the mixture to 0 °C. Basify the solution to pH 9–10 using 2M NaOH. Saturate the aqueous layer by adding solid NaCl.
-
Specialized Extraction (Causality): Extract the aqueous layer 4-5 times using a solvent mixture of 10% Isopropanol in DCM (or 10% Isopropanol in Chloroform). Why? The target molecule contains both a basic tertiary amine and a hydroxyl group, making the free base highly water-soluble. Standard DCM or EtOAc extractions will leave >50% of your yield in the aqueous phase. The mixed solvent system disrupts hydrogen bonding with water, drastically improving the partition coefficient.
-
Final Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (eluting with DCM/MeOH/NH₄OH) to yield the pure 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
Troubleshooting & FAQs (The "Why" Behind the Yield)
Q1: My reductive amination yield is low, and I am recovering a lot of starting material. What went wrong? A1: The most common culprit is STAB degradation. STAB is highly moisture-sensitive, and its active hydride potency degrades over time if the bottle is repeatedly opened to ambient air[2]. If your STAB is old, it may act only as a buffer rather than a reducing agent. Always use fresh STAB and ensure your DCE is strictly anhydrous. Additionally, if the reaction is sluggish, ensure you allowed the 30-minute pre-stir with acetic acid to properly form the imine before adding the hydride.
Q2: I am seeing a significant byproduct with a mass corresponding to [M+2] in the first step. What is it? A2: An [M+2] peak indicates that you have reduced the starting 1,4-dioxaspiro[4.5]decan-8-one directly into 1,4-dioxaspiro[4.5]decan-8-ol. This occurs if your reducing agent is too aggressive (e.g., accidentally using NaBH₄ instead of STAB)[1], or if you added the STAB before the imine had time to form. The ketone competes with the imine for the hydride; pre-forming the imine and using STAB prevents this.
Q3: During the deprotection step, my product mass is[M-18] lower than expected. What happened? A3: The[M-18] peak indicates a loss of water (dehydration). The 4-hydroxyl group on the piperidine ring is highly susceptible to acid-catalyzed elimination. This typically happens if your acid concentration is too high (e.g., using concentrated HCl instead of 2M) or if you heated the reaction mixture to "speed up" the deprotection. You must keep the deprotection strictly at room temperature.
Q4: The deprotection reaction is 100% complete by LC-MS, but my isolated yield after extraction is terrible (<30%). Where is my product? A4: Your product is stuck in the aqueous layer. Because 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one has a basic amine and a hydrogen-bonding hydroxyl group, it acts almost like a surfactant. To recover your yield:
-
Ensure the aqueous phase is strictly basified to pH > 9 to fully deprotonate the ammonium salt.
-
Use the "salting out" technique (saturate the aqueous layer with NaCl).
-
Switch your extraction solvent from pure DCM to 10% Isopropanol in DCM . The alcohol co-solvent is mandatory to pull this highly polar molecule into the organic phase.
References
-
Abdel-Magid, A. F., et al. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness / MDMA.ch.
-
ChemicalBook Technical Support. "Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method." ChemicalBook. 2
-
BenchChem Technical Support Team. "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination." BenchChem. 4
-
Kharel, Y., et al. "Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors." National Center for Biotechnology Information (PMC). 3
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting impurity formation during 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one reactions
Welcome to the Technical Support Center for the synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. This guide is designed for researchers and drug development professionals to troubleshoot common impurity formations, understand the mechanistic causality behind experimental choices, and implement self-validating protocols.
System Overview & Reaction Pathway
The synthesis of this functionalized cyclohexanone relies on a regioselective reductive amination followed by an acidic deketalization. Deviations in reagent selection or stoichiometry directly lead to three major impurities: over-reduction, bis-amination, and dehydration artifacts.
Fig 1: Reaction workflow and impurity formation pathways in reductive amination.
Troubleshooting FAQs
Q1: Why am I detecting 1,4-bis(4-hydroxypiperidin-1-yl)cyclohexane (bis-amination impurity) in my crude mixture? A: This critical impurity arises when researchers attempt a direct reductive amination using unprotected 1,4-cyclohexanedione. Because the dione possesses two sterically and electronically identical ketone moieties, the reaction lacks regiocontrol, leading to a statistical mixture of mono- and 1[1]. Causality & Solution: To establish a self-validating, regioselective system, you must use 2[2]. The acetal acts as a robust protecting group, rendering one pole of the ring inert during the reductive amination step.
Q2: My LC-MS shows a mass +2 Da higher than the desired product. How do I prevent over-reduction? A: A +2 Da mass indicates the formation of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-ol. This over-reduction happens when the neutral ketone is inadvertently reduced by the hydride source. Causality: Using sodium borohydride (NaBH₄) is a common misstep; it is a hard, highly nucleophilic reductant that 3[3]. Solution: Switch to 4[4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce the transient, highly electrophilic iminium ion while leaving the ketone intact.
Q3: During the deketalization (acetal deprotection) step, I observe a new impurity corresponding to a loss of 18 Da (-H₂O). What is happening? A: This is an elimination artifact. The 4-hydroxypiperidine moiety contains a secondary alcohol that can undergo acid-catalyzed dehydration to form a tetrahydropyridine derivative. Causality: High temperatures (>60°C) combined with strong concentrated acids (e.g., 6N HCl or neat TFA) protonate the hydroxyl group, turning it into a good leaving group (water), followed by E1/E2 elimination. Solution: Perform the deketalization using mild aqueous acid (e.g., 1N HCl) at room temperature. Acetal hydrolysis is thermodynamically favored and does not require extreme thermal energy.
Quantitative Impurity Profiling
The choice of reducing agent and starting material dictates the impurity profile. The table below summarizes expected outcomes based on standard stoichiometric conditions.
| Reducing Agent | Equivalents | Reaction Temp | Ketone Conversion | Bis-amination Impurity | Over-reduction (Alcohol) |
| NaBH₄ | 1.5 eq | 25°C | >95% | <2% | High (>30%) |
| NaBH₃CN | 1.5 eq | 25°C | >90% | <2% | Low (<5%) |
| NaBH(OAc)₃ | 1.5 eq | 25°C | >98% | <1% | Trace (<1%) |
| H₂ / Pd-C (Unprotected Dione) | Excess | 50°C | >99% | High (>40%) | Moderate (~10%) |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure causality and prevent downstream failures.
Phase 1: Regioselective Reductive Amination
-
Imine Condensation: In an oven-dried flask under nitrogen, dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 10 mmol) and 4-hydroxypiperidine (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.2 eq) to lower the pH to ~4-5, facilitating rapid iminium ion formation. Stir at 20°C for 1 hour.
-
Selective Hydride Transfer: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes. Maintain the internal temperature below 25°C using a water bath to prevent exothermic side reactions. Stir for 12 hours.
-
Validation & Quench: Monitor by TLC/LC-MS. Once the imine is consumed, quench the reaction strictly with saturated aqueous NaHCO₃ (equal volume).
-
Self-Validation Checkpoint: Vigorous gas evolution (CO₂) confirms the destruction of excess hydride and acetic acid. If no gas evolves, the quench is incomplete, risking over-reduction in Phase 2.
-
-
Extraction: Extract the protected intermediate with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Mild Deketalization (Deprotection)
-
Hydrolysis: Dissolve the crude acetal intermediate in tetrahydrofuran (THF, 0.2 M). Add 1N aqueous HCl (3.0 eq). Stir at 20–25°C for 4 hours. Do not heat, to avoid dehydration of the piperidine hydroxyl group.
-
Neutralization & Isolation: Adjust the aqueous layer to pH 9 using 1N NaOH.
-
Self-Validation Checkpoint: The target product is a basic tertiary amine. It will remain protonated and trapped in the aqueous layer if the pH is acidic. Reaching pH 9 ensures the free base is formed, allowing it to partition into the organic phase.
-
-
Final Extraction: Extract the free base with ethyl acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate to yield 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
References
- Source: google.
- Source: masterorganicchemistry.
- Source: wikipedia.
- Source: mdpi.
Sources
Purification methods for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one: Recrystallization vs Chromatography
Welcome to the technical support guide for the purification of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. We will explore the two primary methods for purifying this key intermediate: recrystallization and column chromatography, offering expert insights to help you overcome common challenges and optimize your results.
Choosing Your Purification Strategy
The first critical step is selecting the appropriate purification method. Your choice will depend on several factors, including the initial purity of your crude material, the desired final purity, the scale of your reaction, and the resources available.
The following decision tree provides a logical framework for selecting the most suitable technique for your specific needs.
Caption: Decision Tree for Purification Method Selection.
Recrystallization: Troubleshooting and FAQ
Recrystallization is a powerful, cost-effective technique for purifying solid compounds, especially at a larger scale. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
Q1: How do I select the ideal solvent for recrystallizing 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one?
A1: The perfect solvent should dissolve your compound completely when hot but poorly when cold. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). Given the polar nature of your compound (containing hydroxyl, ketone, and tertiary amine groups), suitable solvents to screen would be polar protic or aprotic solvents.
Solvent Selection Workflow:
-
Small-Scale Tests: Place ~10-20 mg of your crude material into several test tubes.
-
Solvent Addition: Add a few drops of a single solvent to each tube at room temperature. A good candidate will not dissolve the compound.
-
Heating: Heat the tubes that did not show dissolution. A good solvent will now dissolve the compound completely.
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The formation of clean crystals indicates a promising solvent.
| Solvent Candidate | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good starting point for moderately polar compounds. |
| Ethanol | 78.4 | Polar Protic | Similar to IPA, may have slightly different solubility profile. |
| Ethyl Acetate (EtOAc) | 77.1 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetonitrile (ACN) | 81.6 | Polar Aprotic | Can be effective, but ensure compound stability. |
| Water | 100 | Very Polar | Unlikely to work alone but can be used as an anti-solvent with others like IPA or Ethanol. |
| Toluene | 110.6 | Non-polar | Can be used for co-evaporation to remove residual triethylamine if used in a prior step.[1] |
Q2: My compound won't crystallize out of solution, even after cooling. What should I do?
A2: This is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal lattice formation. Try these techniques in order:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide a nucleation site for crystal growth.
-
Seed: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.
-
Concentrate: Gently evaporate some of the solvent under reduced pressure or with a stream of nitrogen to increase the compound's concentration.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the original solvent to redissolve the cloudiness and allow it to cool slowly.
Q3: My yield is disappointingly low. How can I improve it?
A3: Low yield is often a result of using too much solvent or premature crystallization.
-
Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.
-
Mother Liquor Recovery: After filtering your crystals, you can try to recover a second crop by concentrating the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
Caption: General Recrystallization Workflow.
Column Chromatography: Troubleshooting and FAQ
Column chromatography is a highly versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] It is excellent for separating complex mixtures and achieving very high purity.
Q1: My compound is streaking badly on the silica TLC plate and column. What is causing this?
A1: This is a classic sign of strong, undesirable interactions between your basic compound and the acidic silanol groups on the surface of standard silica gel.[1] The tertiary amine in 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is basic and will bind tightly to acidic sites, leading to poor peak shape (tailing) and potential decomposition.
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1]
-
Add Triethylamine (TEA): Add 1-3% triethylamine to your eluent (e.g., for 100 mL of eluent, add 1-3 mL of TEA). This is a highly effective and common practice for purifying amines on silica gel.[1] Always run a TLC with the TEA-modified solvent system first to confirm it resolves your compound effectively.
Q2: My compound won't come off the silica column, even with a very polar solvent system.
A2: This indicates your compound is irreversibly adsorbed to the stationary phase, likely due to its basicity and the acidity of the silica gel.
Solutions:
-
Increase Eluent Polarity: First, try a more polar system, such as a gradient of 1-10% methanol in dichloromethane, ensuring it also contains 1-3% TEA.[1]
-
Change Stationary Phase: If the compound is still retained, the silica gel is too acidic. Switch to a less acidic or basic stationary phase.[1]
| Stationary Phase | Acidity | Best For... | Considerations |
| Silica Gel | Acidic | General purpose, wide range of compounds. | Requires basic modifier (TEA) for amines.[1] |
| Alumina (Neutral or Basic) | Neutral/Basic | Excellent for purifying basic compounds like amines.[1] | Activity can vary; may require deactivation with water. |
| Amine-functionalized Silica | Basic | Specifically designed for purifying basic and acid-sensitive compounds. | More expensive than standard silica or alumina.[1] |
Q3: I am struggling to separate my product from a close-running impurity.
A3: Achieving separation between two compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity.[2] Test various solvent combinations using TLC. A good starting point is a mixture of ethyl acetate and hexanes, adjusting the ratio to achieve an Rf of 0.2-0.4 for your target compound.[1]
-
Use a Longer Column: Increasing the column length provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.
-
Fine-Tune Polarity: Sometimes, a less polar solvent system run over a longer period can provide better separation than a highly polar one that elutes everything quickly.
Caption: Flash Chromatography Workflow.
Method Comparison: Recrystallization vs. Chromatography
| Parameter | Recrystallization | Column Chromatography |
| Typical Purity | Good to Excellent (>98%) | Very Good to Exceptional (>99.5%) |
| Scalability | Excellent; easily scaled to kg quantities. | Less scalable; typically used for mg to low-g scale. |
| Speed | Can be slow due to cooling and drying times. | Generally faster for small scales (flash chromatography). |
| Cost | Low; primarily solvent cost. | Higher; cost of stationary phase, large solvent volumes. |
| Complexity | Relatively simple technique. | More complex; requires optimization of multiple parameters. |
| Best Use Case | Purifying large batches of a crystalline solid from minor impurities. | Separating complex mixtures, oily products, or achieving analytical-grade purity. |
References
- Technical Support Center: Column Chromatography of Alpha-Aminoketones. (n.d.). Benchchem.
- Column chromatography. (n.d.). Columbia University.
Sources
Technical Support Center: Solubilization Strategies for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Executive Summary & Molecule Profile
User Query: "I cannot get 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one to dissolve in PBS or water at neutral pH. It precipitates or oils out upon dilution."
Root Cause Analysis: To resolve solubility, we must first understand the "personality" of your molecule.
-
The Hydrophobic Core: The central cyclohexanone and piperidine rings create a significant lipophilic footprint (LogP > 1.5 estimated), which drives poor thermodynamic solubility in pure water.
-
The "Switch" (Tertiary Amine): The nitrogen atom in the piperidine ring is a tertiary amine. This is your primary handle for solubility. It acts as a weak base (predicted pKa ~8.5–9.5).
-
The Trap: At neutral pH (7.4), a significant fraction of the molecule exists as the uncharged free base, which is the least soluble form.
The Solution: You must shift the equilibrium toward the ionized (protonated) species or encapsulate the hydrophobic core.
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to select the correct solubilization method for your specific assay.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Method A: In-Situ Salt Formation (The "Proton Switch")
Best for: Chemical synthesis, analytical standards, and assays tolerant of pH < 6.
The Science: By lowering the pH below the pKa (aiming for pH 4–5), you protonate the piperidine nitrogen (
Protocol:
-
Weighing: Weigh the target amount of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
-
Primary Solvent: Add 0.1 M HCl (Hydrochloric Acid) or 0.1 M Citric Acid instead of water.
-
Ratio: Ensure you have at least 1.1 molar equivalents of acid relative to the compound.
-
-
Mixing: Vortex for 30 seconds. The solution should become clear rapidly.
-
Buffering (Optional): If you must raise the pH back toward neutral, do so slowly while stirring. Watch for the "cloud point" (precipitation).
Warning: Do not use Phosphate Buffered Saline (PBS) initially. Phosphate anions can sometimes precipitate with cationic amines at high concentrations. Dissolve in water/acid first, then dilute into buffer.
Method B: The Co-Solvent Spike (DMSO/Ethanol)
Best for: High-throughput screening (HTS), cell-based assays (with dilution).
The Science: DMSO (Dimethyl sulfoxide) disrupts the water lattice and solubilizes the hydrophobic cyclohexyl ring. However, "crashing out" occurs when you dilute the DMSO stock into aqueous media if the final concentration exceeds the thermodynamic solubility limit [2].
Protocol:
-
Stock Prep: Prepare a 100 mM stock solution in 100% anhydrous DMSO.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles, which introduce water (DMSO is hygroscopic) and cause degradation.
-
The "Intermediate Dilution" Step (Crucial):
-
Wrong Way: Shooting 1 µL of 100% DMSO stock directly into 1 mL of media. This creates a local "supersaturation shock" and precipitates the compound immediately.
-
Right Way: Perform a serial dilution in DMSO first, or create an intermediate 10x working solution in a solvent/buffer mix (e.g., 10% DMSO in PBS) before adding to the final cells.
-
Solvent Compatibility Table:
| Solvent | Max Solubility (Est.) | Biological Limit (Final %) | Notes |
| DMSO | >100 mM | < 0.1% - 0.5% | Permeabilizes cell membranes. |
| Ethanol | ~50 mM | < 1.0% | Volatile; evaporation changes concentration. |
| Water (pH 7) | < 1 mM (Poor) | N/A | Requires pH adjustment. |
Method C: Cyclodextrin Encapsulation (The "Stealth" Mode)
Best for: In vivo animal studies (IV/IP), sensitive enzymatic assays.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[3] The hydrophobic cyclohexyl-piperidine core sits inside the donut-shaped cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water. This prevents precipitation without using toxic organic solvents [3].
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline. Filter sterilize (0.22 µm).
-
Addition: Add your solid compound to this vehicle.
-
Energy Input: This is not instantaneous. You must sonicate (bath sonicator) for 20–40 minutes at 40°C or stir overnight.
-
Visual Check: The cloudy suspension should turn clear.
-
Filtration: Filter the final solution to remove any uncomplexed solid particles.
Troubleshooting Workflow (Graphviz)
Use this workflow if you encounter precipitation during your experiment.
Figure 2: Troubleshooting logic for precipitation issues.
Frequently Asked Questions (FAQs)
Q: The solid compound is waxy and sticks to my spatula. How do I weigh it accurately? A: This is common for piperidine derivatives with low melting points.
-
Technique: Do not weigh the solid directly onto paper. Weigh the solvent vial first (tare it), transfer a small chunk of the waxy solid into the vial with a clean toothpick, and weigh again. Calculate the exact volume of solvent needed based on that mass to reach your desired concentration (Gravimetric preparation).
Q: Can I use this compound in an assay at pH 7.4 without DMSO? A: Likely not at high concentrations (>50 µM). The uncharged form will dominate at pH 7.4. If you cannot use DMSO, you must use the Cyclodextrin method (Method C) described above.
Q: I see "oily droplets" instead of crystals. What is this? A: This is "oiling out" (liquid-liquid phase separation). It happens when the compound is supersaturated but cannot crystallize due to impurities or lack of a nucleation site.
-
Fix: Sonicate the solution.[1][4] If that fails, add a small amount of acid (if permitted) to charge the molecule and pull it back into the aqueous phase.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pKa-dependent solubility of basic amines).
-
BenchChem. (2025).[1][2][5] Protocol for Dissolving Compounds in DMSO for Biological Assays.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (2025).[6] Compound Summary: Piperidine Derivatives Solubility Data.
Sources
Minimizing side reactions in the reductive amination of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Technical Support Center: Reductive Amination of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Case ID: RA-4HP-CYC Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Substrate Challenge
You are attempting a reductive amination on a 4-substituted cyclohexanone . This is a deceptive substrate. While the reaction appears standard, the specific moiety—4-(4-hydroxypiperidin-1-yl) —introduces three critical "failure modes" that do not appear in simple aliphatic ketones:
-
Stereochemical Drift: The cyclohexanone ring creates cis/trans isomers. The bulky 4-position substituent locks the ring conformation, making the hydride attack trajectory the sole determinant of the amine's stereochemistry.
-
Competing Basicity: The tertiary amine in the piperidine ring (
) acts as an internal base, potentially neutralizing the acid catalyst required for imine formation. -
Polarity Traps: The secondary hydroxyl group increases water solubility, complicating the extraction of the product from the quenched borate salts.
This guide prioritizes Chemoselectivity (stopping direct reduction) and Stereocontrol .
Diagnostic Workflow
Before altering your protocol, identify your primary failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for troubleshooting reductive amination failures.
The "Gold Standard" Protocol (High Chemoselectivity)
For this specific substrate, the standard "mix and stir" method with Sodium Triacetoxyborohydride (STAB) often fails to drive the reaction to completion because the internal basicity hinders iminium ion formation.
Recommendation: Use the Titanium(IV) Isopropoxide [Ti(OiPr)
Step-by-Step Methodology
-
Imine Formation (The Dry Step):
-
Vessel: Flame-dried flask, Argon atmosphere.
-
Reagents:
-
1.0 equiv 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
-
1.1 - 1.2 equiv Amine (
). -
1.25 equiv Ti(OiPr)
(Neat).
-
-
Solvent: None (Neat) or minimal dry THF if solid.
-
Action: Stir at Ambient Temperature (20–25°C) for 6–12 hours.
-
Checkpoint: The solution becomes viscous. This confirms the formation of the titanium-amine complex.
-
-
Reduction (The Wet Step):
-
Dilution: Dilute with dry Ethanol (absolute) or THF.
-
Reducing Agent: Add Sodium Borohydride (NaBH
) (1.5 equiv) carefully.-
Note: We use NaBH
here, not STAB. The Ti-complex activates the imine so strongly that the milder STAB is unnecessary, and NaBH is cheaper. However, if stereoselectivity is the priority (see Section 4), stick to STAB.
-
-
Action: Stir for 2–4 hours.
-
-
Quench & Workup (Critical for Hydroxyl-Piperidines):
-
Quench: Add 2mL water to hydrolyze the Titanium salts. A white precipitate (TiO
) will form. -
Filter: Filter through a Celite pad to remove TiO
. Wash the pad with 10% MeOH in DCM. -
Extraction: If the product is water-soluble (likely), do not do a standard water/ether wash.
-
Technique: Evaporate the filtrate to dryness. Redissolve in DCM. Wash once with saturated brine (minimal volume). Dry over Na
SO .
-
-
Troubleshooting Modules
Module A: Minimizing Direct Reduction (The Alcohol Impurity)
Symptom: You see a peak in LCMS corresponding to M+2 (Alcohol) instead of M+Amine mass. Root Cause: The reducing agent attacked the ketone before the amine could form the imine.
| Factor | Adjustment | Mechanism |
| Pre-equilibrium | Mandatory | Do not add hydride immediately. Stir Ketone + Amine for >2h first. |
| Water Scavenging | Add Molecular Sieves (4Å) | Water is a byproduct of imine formation. Removing it drives the equilibrium to the right ( |
| Lewis Acid | Use Ti(OiPr) | As described in the protocol, this effectively "protects" the ketone from reduction until it becomes an imine.[1] |
Module B: Controlling Stereochemistry (Cis vs. Trans)
Symptom: You obtained the product, but the NMR coupling constants indicate the wrong isomer. Context: For 1,4-disubstituted cyclohexanes:
-
Trans (Diequatorial): Usually the thermodynamic product (more stable).
-
Cis (Axial/Equatorial): Usually the kinetic product.
The "Hydride Trajectory" Rule:
-
Small Hydrides (NaBH
): Prefer Axial Attack Yields Equatorial Amine (Trans-selective). -
Bulky Hydrides (STAB, L-Selectride): Prefer Equatorial Attack
Yields Axial Amine (Cis-selective).
Correction Table:
| Desired Isomer | Recommended Reagent | Conditions |
|---|
| Trans (Thermodynamic) | NaBH
Module C: Handling the "Internal Base"
Symptom: Reaction is stalled; starting material remains. Root Cause: The tertiary amine in the piperidine ring is buffering the acetic acid catalyst, preventing the pH from dropping to the optimal range (pH 4–5) required for iminium formation. Solution:
-
If using the STAB/AcOH method: Double the Acetic Acid equivalents. You need enough acid to protonate the piperidine nitrogen and catalyze the ketone.
-
Monitor pH: Take an aliquot, dilute in water, and check that pH
5.
Mechanistic Visualization
Understanding the competition between pathways is vital.
Figure 2: Kinetic competition between direct reduction (red) and reductive amination (green). Ti(OiPr)4 blocks the red path.
Frequently Asked Questions (FAQ)
Q: Can I use NaCNBH
Q: My product is not extracting into Ethyl Acetate. Where is it? A: Your product has a hydroxyl group and two amines. It is very polar. It is likely in the aqueous phase.
-
Fix: Saturate the aqueous phase with NaCl (salting out). Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) for extraction. Do not use Ethyl Acetate.
Q: Why did my yield drop when I scaled up? A: Reductive amination is exothermic. On a larger scale, the heat generated during hydride addition can cause the imine to hydrolyze back to the ketone.
-
Fix: Add the reducing agent in portions and ensure active cooling (0°C) during the addition phase.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554.[1] Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Temperature and pH for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. It offers a comprehensive overview of the compound's stability profile, focusing on the critical parameters of temperature and pH. You will find frequently asked questions (FAQs) for quick reference, detailed troubleshooting guides for common experimental issues, and robust protocols for conducting your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one?
A1: 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is classified as a β-amino ketone. This class of compounds is susceptible to degradation primarily through a retro-Mannich reaction (also known as a retro-Michael reaction).[1] This reaction is typically base-catalyzed and involves the elimination of the amine moiety (4-hydroxypiperidine), resulting in the formation of an α,β-unsaturated ketone (cyclohexenone) and the corresponding amine.
Q2: How does pH impact the stability of this compound in solution?
A2: The pH of the solution is a critical factor. β-amino ketones are generally more stable in acidic conditions.[1] As the pH increases towards neutral and alkaline conditions (pH ~7 and above), the compound becomes significantly more susceptible to degradation via the retro-Mannich reaction.[1] Therefore, for creating stock solutions or for use in aqueous-based assays, a slightly acidic buffer is recommended.
Q3: What are the recommended general storage conditions for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one?
A3: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1]
-
Solid Form: In its solid, crystalline form, the compound is generally more stable as molecular mobility is restricted.[1] Recommended storage is at a controlled room temperature, typically between 15-25°C (59-77°F), protected from moisture and light.[1] For enhanced stability, refrigeration (2-8°C) is advisable.
-
In Solution: If the compound must be stored in solution, it is crucial to use an acidic buffer and store it at low temperatures (2-8°C or frozen at -20°C or -80°C).[2] Avoid neutral or basic aqueous solutions for storage.[1]
Q4: Is 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one sensitive to light or temperature?
A4: Yes. Many organic molecules with ketone and amine functionalities can be susceptible to photodegradation.[1] It is essential to store the compound in light-resistant containers, such as amber vials.[1] Elevated temperatures will accelerate the rate of any degradation reaction, including the retro-Mannich pathway and potential oxidative degradation.[2][3][4] Therefore, avoiding exposure to high heat is critical.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common stability-related issues encountered during your experiments.
Problem 1: I am observing a decrease in the purity of my sample over time via HPLC analysis.
To diagnose this issue, consider the following workflow:
Caption: Troubleshooting workflow for decreased sample purity.
Problem 2: I am seeing new, unexpected peaks in my chromatogram after sample preparation or during a reaction.
The appearance of new peaks is a strong indicator of degradation.[1]
-
Identify the Degradants: The primary degradation products from the retro-Mannich reaction would be cyclohexenone and 4-hydroxypiperidine. Due to their different polarities, they will have distinct retention times from the parent compound.
-
Check the pH: If your reaction or sample matrix is neutral or basic, you are likely promoting degradation. Consider if you can adjust the pH to be more acidic without affecting your experiment.
-
Control the Temperature: Running reactions at elevated temperatures can accelerate degradation.[5] Attempt to perform the reaction at the lowest effective temperature.
-
Minimize Time in Solution: Plan your experiments to minimize the duration the compound spends in a potentially destabilizing solution.[5]
Experimental Protocols for Stability Optimization
To definitively determine the optimal temperature and pH for your specific application, a forced degradation study is required. This type of study is a standard practice in pharmaceutical development as mandated by ICH guidelines.[6][7][8][9] The goal is to intentionally stress the compound to identify degradation pathways and establish stable conditions.[10][11][12]
Workflow for Forced Degradation Study
Caption: Experimental workflow for a pH and temperature stability study.
Protocol 1: Forced Hydrolytic Degradation Study
Objective: To evaluate the stability of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one across a range of pH values and temperatures.
Materials:
-
4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate and citrate buffer components
-
Calibrated pH meter
-
HPLC system with UV detector
-
Temperature-controlled chambers/water baths
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Prepare Buffer Solutions: Prepare a series of aqueous buffers covering a wide pH range. For example:
-
0.1 M HCl (pH ~1-2)
-
Citrate buffer (pH 4.0)
-
Phosphate buffer (pH 7.0)
-
Phosphate buffer (pH 9.0)
-
0.1 M NaOH (pH ~12-13)
-
-
Prepare Stress Samples:
-
For each pH condition, mix the stock solution with the buffer in a 1:9 ratio (e.g., 100 µL stock + 900 µL buffer) to achieve a final concentration of 100 µg/mL. This minimizes the organic solvent percentage.
-
Dispense aliquots of each pH sample into separate, sealed vials for each temperature and time point.
-
-
Incubation:
-
Place the sets of vials in temperature-controlled chambers at, for example, 25°C (room temp), 40°C (accelerated), and 60°C (stressed).
-
Keep a control set at 4°C, where degradation is expected to be minimal.
-
-
Time Points: Pull samples from each condition at specified time points (e.g., 0, 2, 6, 12, 24, and 48 hours). The goal is to achieve 5-20% degradation to accurately assess the pathway.[6][12]
-
Sample Analysis:
-
Immediately after pulling a sample, quench the degradation by neutralizing the pH (if acidic or basic) and/or placing it on ice.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the T=0 sample.
-
Plot the percentage remaining versus time for each pH/temperature condition to determine the degradation rate.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for separating the parent compound from more polar degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape and improve stability during analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | Start at 5-10% B, ramp to 95% B | A gradient is crucial to ensure elution of both polar (degradants) and non-polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector sensitivity. |
| Detection | UV at 210 nm or 220 nm | Ketone functionalities typically absorb at lower UV wavelengths. |
Method Validation: To confirm the method is "stability-indicating," analyze the most degraded sample. The chromatogram must show baseline resolution between the parent peak and the degradation product peaks.
Summary of Expected Stability Profile
Based on the known chemistry of β-amino ketones, the following stability profile for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one can be anticipated. This table presents hypothetical data for illustrative purposes.
| pH | Temperature | Expected Stability | Primary Degradation Pathway |
| < 4 | 4 - 25°C | High | Minimal degradation expected. |
| 4 - 6 | 4 - 25°C | Good | Slow retro-Mannich reaction possible over extended periods. |
| 7 - 8 | > 25°C | Moderate to Low | Significant degradation via base-catalyzed retro-Mannich reaction. |
| > 9 | > 25°C | Very Low | Rapid degradation expected. |
| Any pH | > 40°C | Decreased | All degradation pathways are accelerated at elevated temperatures. |
References
- Koch, D. D., & Feldbruegge, D. H. (1987). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 25(9), 637-640.
- Halperin, M. L., Chen, C. B., Cheema-Dhadli, S., West, M. L., & Jungas, R. L. (1990). Systemic pH modifies ketone body production rates and lipolysis in humans. American Journal of Physiology-Endocrinology and Metabolism, 259(3), E327-E334.
-
Velev, V. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Moravek. Retrieved from [Link]
-
World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]
- Halperin, M. L., Chen, C. B., Cheema-Dhadli, S., West, M. L., & Jungas, R. L. (1990). Systemic pH modifies ketone body production rates and lipolysis in man. American Journal of Physiology-Legacy Content, 259(3 Pt 1), E327-34.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Wang, Z., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules, 28(11), 4475.
- Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta veterinaria Scandinavica, 21(1), 55–61.
- Työppönen, J., & Kauppinen, K. (1980). The stability and automatic determination of ketone bodies in blood samples taken in field conditions. Acta veterinaria Scandinavica, 21(1), 55–61.
- Sacks, D. B. (2011). Ketone Testing.
- Ijah, U. J. J., & Antai, S. P. (2013). Degradation of cyclohexane and cyclohexanone by Bacillus lentus strain LP32. African Journal of Biotechnology, 12(47), 6644-6651.
- Kim, Y., & Lee, K. (2003). Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Journal of Microbiology and Biotechnology, 13(5), 770-776.
- Hannaford, B. D., & Goldstein, M. B. (1988). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. The American journal of physiology, 254(6 Pt 2), R969-75.
- Tanyeli, C., & Akhmedov, I. M. (2005). Transformation of Cyclohexanone Derivatives to Bicyclic Furan and Pyrrole Derivatives. Middle East Technical University.
- Wan, C. K., & Chan, M. H. (2008). Blood ketone testing in the clinical laboratory - Technical evaluation of test-strips. Clinical Biochemistry, 41(12), 1033-1035.
-
Cabeca, A. (2021, October 15). The Importance of Testing Your Urine to Assess pH and Ketones. Dr. Anna Cabeca. Retrieved from [Link]
- Landoll, M. (2015).
- Blacet, F. E., & Miller, A. (1937). The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. Journal of the American Chemical Society, 59(6), 1048-1051.
- Tsuchii, A., & Tokiwa, Y. (1997). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 63(6), 2462-2465.
- Marantika, A. S., et al. (2024). Impact of High-Temperature Heating on the Chemical Stability and Sensory Quality of Red Palm Oil. Jurnal Online Fakultas Pertanian Universitas Lampung.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Rashid, R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(8), 841-846.
-
U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Environmental Assessment for Tranexamic Acid. Retrieved from [Link]
-
Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]
- Patel, K., et al. (2016). Forced Degradation Studies of Neohesperidin by High Performance Thin Layer Chromatography. Indian Journal of Pharmaceutical Sciences, 78(3), 414-419.
-
Chemical Synthesis Database. (2025, May 20). 4-piperidin-1-yl-cyclohexan-1-one. Retrieved from [Link]
- Wang, Y., et al. (2020).
- González-González, O., Ballesteros, M. P., Torrado, J. J., & Serrano, D. R. (2023). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Molecules, 28(23), 7925.
- Müller, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7241.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jurnal.fp.unila.ac.id [jurnal.fp.unila.ac.id]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. qlaboratories.com [qlaboratories.com]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. asianjpr.com [asianjpr.com]
- 11. Accelerated stability and forced degradation [alphalyse.com]
- 12. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
Technical Support Center: Chromatographic Purification of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one via column chromatography. The content is structured to address common issues through a practical, question-and-answer format, supplemented by troubleshooting guides and detailed protocols. Our focus is on explaining the scientific rationale behind methodological choices to empower users to optimize their separation strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one using silica gel chromatography?
The primary challenges in purifying this molecule stem from its key structural features: a tertiary amine (the piperidine nitrogen), a secondary alcohol (on the piperidine ring), and a ketone (on the cyclohexanone ring).
-
High Polarity: The presence of two oxygen-containing functional groups and a nitrogen atom makes the compound quite polar. This necessitates the use of a relatively polar mobile phase to ensure it elutes from the column in a reasonable timeframe.
-
Basicity and Peak Tailing: The tertiary amine is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-ideal interaction disrupts the equilibrium of the compound moving between the stationary and mobile phases, leading to significant peak tailing, poor resolution, and potentially irreversible adsorption.[1][2]
Q2: What is a good starting solvent system for developing a separation method on a TLC plate?
Given the compound's polar and basic nature, a robust starting point is a solvent system composed of a moderately polar solvent and a more polar solvent, with a basic additive.
A highly recommended starting system is Dichloromethane (DCM) / Methanol (MeOH) with a small amount of Triethylamine (TEA) .
-
DCM/Methanol: This combination is excellent for eluting polar compounds.[3] Start with a ratio of 95:5 (DCM:MeOH) and test progressively more polar mixtures (e.g., 90:10, 85:15).
-
Triethylamine (TEA): Add 0.5% to 1% TEA to the entire solvent system. The TEA is a stronger base than the analyte and will preferentially interact with the acidic sites on the silica gel, effectively masking them. This allows the target compound to travel through the column with fewer non-ideal interactions, resulting in sharper, more symmetrical peaks.[2][3]
An alternative system could be Ethyl Acetate / Hexanes, but you will likely need a very high proportion of ethyl acetate, and the addition of TEA is still strongly recommended.
Q3: My compound is streaking badly on the TLC plate and giving a comet-like spot. How do I fix this?
This is a classic sign of peak tailing caused by the interaction of the basic amine with the acidic silica gel.[1] The solution is to add a basic modifier to your mobile phase. Re-run the TLC plate using the same solvent system but with 0.5-1% triethylamine (TEA) or a 10% ammonia in methanol solution added to the polar component.[3] This should result in a much rounder, more compact spot, which is essential for achieving good separation on a column.
Q4: I've found a TLC solvent system that gives my product an Rf of ~0.3. Is this suitable for a flash column?
Yes, an Rf value between 0.25 and 0.35 on the TLC plate is generally considered ideal for scaling up to a flash column chromatography separation.[4] This range typically ensures that the compound will elute in a reasonable number of column volumes (CVs), providing a good balance between resolution, run time, and solvent consumption.
Q5: My compound is not eluting from the column, even with 100% ethyl acetate. What should I do?
This indicates that your solvent system is not polar enough to displace the highly polar analyte from the polar silica gel stationary phase. You need to switch to a more polar mobile phase. A gradient elution starting with your current system and gradually increasing the concentration of a highly polar solvent like methanol is the best approach.[5][6]
Recommended Action:
-
Prepare a solvent system of 5-10% Methanol in Dichloromethane (with 0.5-1% TEA).
-
Carefully run this new, more polar solvent through the column. Your compound should now begin to elute.
-
For future runs, develop a new TLC system using DCM/MeOH/TEA to find an optimal starting ratio.[3]
Troubleshooting Guide: Optimizing Your Separation
This section provides a systematic approach to resolving common issues encountered during the purification of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing | Basic amine interacting with acidic silica gel.[1][2] | Add a basic modifier like 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.[2][3] |
| Compound is sensitive to the acidic nature of silica. | Consider using neutral or basic alumina as the stationary phase.[5] | |
| Poor Separation / Co-elution | Solvent system polarity is not optimal. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes vs. DCM/methanol) to alter selectivity.[3][5] |
| Column is overloaded with crude material. | Reduce the amount of sample loaded onto the column. A general rule is 1:20 to 1:50 sample-to-silica weight ratio.[6] | |
| Column was packed poorly, leading to channeling. | Ensure the column is packed uniformly without air bubbles or cracks. Slurry packing is often more reliable than dry packing.[7] | |
| No Elution of Product | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by adding a stronger solvent like methanol. Use a gradient elution.[5] |
| Compound may have degraded on the silica gel. | Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography).[1] If instability is suspected, consider alternative purification methods like recrystallization. | |
| Product Elutes at Solvent Front | Mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent mixture and use a gradient to elute the compound. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography problems when purifying basic, polar compounds.
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one using flash column chromatography on silica gel.
Part 1: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or methanol.
-
Prepare Eluents: Prepare a series of test eluents. A good starting point is Dichloromethane (DCM) with increasing percentages of Methanol (MeOH), with a constant amount of Triethylamine (TEA).
-
System A: 98:2 DCM/MeOH + 0.5% TEA
-
System B: 95:5 DCM/MeOH + 0.5% TEA
-
System C: 90:10 DCM/MeOH + 0.5% TEA
-
-
Spot and Develop TLC: Spot the crude material on a silica gel TLC plate. Develop the plate in the prepared solvent systems.
-
Analyze: Visualize the spots under UV light (if applicable) and/or by staining (e.g., potassium permanganate). Identify the solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product and gives the best separation from impurities.[4]
Part 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column for your sample amount. Pack the column with silica gel, typically as a slurry in the initial, least polar solvent you plan to use (e.g., pure hexane or a low-polarity mixture).[7] Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM). To improve resolution, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel. This is done by dissolving the product, adding silica gel, and evaporating the solvent to get a dry, free-flowing powder ("dry loading").[7] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. It is often best to start with a slightly less polar mixture than your final TLC system and gradually increase the polarity (gradient elution).[5][6] For example, if 95:5 DCM/MeOH worked well, you might start with 98:2 DCM/MeOH.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes). The size of the fractions should be appropriate for the column size.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[1]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4'-(4-Hydroxypiperidino)-4-phenylcyclohexanol | C17H25NO2 | CID 162921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (C11H19NO2) [pubchemlite.lcsb.uni.lu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. aablocks.com [aablocks.com]
Validation & Comparative
1H NMR Interpretation and Peak Assignment for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one: A Comparative Guide to Elucidation Methodologies
Executive Summary
The structural elucidation of substituted saturated heterocycles—such as 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one —presents a notorious challenge in modern analytical chemistry. Because both the cyclohexanone and piperidine rings consist entirely of aliphatic
As a Senior Application Scientist, I have designed this guide to objectively compare three distinct methodologies for assigning the
Molecular Deconstruction & The "Overlap Challenge"
To accurately assign the peaks, we must first deconstruct the electronic environment of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (
-
The Cyclohexanone Ring (C1–C6): The electron-withdrawing carbonyl group (C1) deshields the adjacent equatorial and axial protons at C2 and C6, pushing them downfield (~2.3–2.5 ppm). The C4 methine proton is deshielded by the attached nitrogen atom.
-
The Piperidine Ring (C1'–C6'): The nitrogen atom (N1') deshields the adjacent C2' and C6' protons. The C4' methine proton is strongly deshielded by the hydroxyl (-OH) group, pushing it furthest downfield in the aliphatic region (~3.7 ppm).
The Challenge: The C2/C6 protons of the cyclohexanone ring and the C2'/C6' protons of the piperidine ring both resonate in the 2.3–2.9 ppm window. Without advanced techniques, definitive assignment is highly ambiguous.
Methodological Comparison
Method A: Conventional 1D H NMR (400 MHz)
-
Mechanism: Relies on chemical shift, integration, and J-coupling multiplicity (e.g., triplets of triplets for axial protons coupled to adjacent axial/equatorial protons).
-
Performance: Excellent for identifying isolated spins (like the C4' methine near the -OH), but fails to confidently resolve the overlapping methylene envelopes.
-
Self-Validating Step: A
shake is required. The broad singlet corresponding to the -OH group will exchange with deuterium and disappear from the spectrum, confirming its identity.
Method B: 2D NMR Suite (600 MHz COSY, HSQC, HMBC)
-
Mechanism: Spreads the spectral data across two dimensions. COSY maps homonuclear (
H- H) scalar couplings (e.g., C3 to C4). HSQC correlates protons to their directly attached C atoms, separating overlapping proton signals based on carbon chemical shifts. HMBC provides long-range ( J, J) heteronuclear correlations. -
Performance: The gold standard. HMBC is critical here because it shows a
J correlation across the C-N bond (from the cyclohexanone C4 proton to the piperidine C2'/C6' carbons), definitively linking the two rings.
Method C: AI-Assisted NMR Prediction (GNNs & Machine Learning)
-
Mechanism: Utilizes Graph Neural Networks (GNNs) and Transformer architectures (e.g., GT-NMR, NMRPeak) to map atomic environments directly to chemical shifts, bypassing computationally expensive Density Functional Theory (DFT) calculations [1].
-
Performance: State-of-the-art AI models can predict
H shifts with a Mean Absolute Error (MAE) of <0.2 ppm[2]. This allows researchers to input a SMILES string, generate 3D conformers, and instantly overlay predicted spectra against raw experimental data to resolve ambiguities [3].
Workflow Visualization
Below is the logical workflow comparing the three methodologies.
Experimental Protocols
Protocol 1: 2D NMR Acquisition & Self-Validation
-
Sample Preparation: Dissolve 15 mg of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one in 0.6 mL of deuterated chloroform (
). Causality: is chosen because it lacks exchangeable protons, ensuring the piperidine -OH signal remains visible prior to validation. -
Acquisition Setup: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (for enhanced signal-to-noise ratio).
-
Pulse Sequences:
-
Run a standard
H sequence (ns=16, d1=2s). -
Run a gradient-selected HSQC (gs-HSQC) to map
H- C single bonds. -
Run a gradient-selected HMBC (gs-HMBC) optimized for long-range couplings (
= 8 Hz).
-
-
Self-Validation Check: In the HMBC spectrum, locate the C4 proton of the cyclohexanone ring. Verify the presence of cross-peaks to the C2' and C6' carbons of the piperidine ring. If this cross-peak is absent, the linkage between the two rings is unconfirmed.
Protocol 2: AI-Assisted Prediction Workflow
-
Input Generation: Convert the molecule into a standard SMILES string: O=C1CCC(N2CCC(O)CC2)CC1.
-
Conformer Search: Use molecular mechanics (e.g., MMFF94) to generate the lowest-energy 3D conformer. Causality: The piperidine ring will adopt a chair conformation with the bulkier cyclohexanone substituent in the equatorial position to minimize 1,3-diaxial steric clash.
-
GNN Inference: Feed the 3D graph representation into a pre-trained Graph Neural Network (such as NMRPeak or GT-NMR) [2][3].
Quantitative Data: Peak Assignment Comparison Table
The following table summarizes the expected chemical shifts and compares the assignment confidence of the three methodologies.
| Proton Position | Expected Shift (ppm) | Multiplicity & Integration | 1D NMR Confidence | 2D NMR Confidence | AI Prediction Confidence |
| Piperidine C4'-H | ~3.70 | m, 1H (axial) | High (Isolated) | High | High |
| Piperidine C2', C6'-H (eq) | ~2.85 | m, 2H | Low (Overlap) | High (HSQC resolved) | Medium (Stereo-averaging) |
| Cyclohexanone C4-H | ~2.65 | tt, 1H ( | Medium | High (HMBC linked) | High |
| Cyclohexanone C2, C6-H | ~2.30 - 2.45 | m, 4H | Low (Overlap) | High | High |
| Piperidine C2', C6'-H (ax) | ~2.35 | m, 2H | Low (Overlap) | High | Medium |
| Cyclohexanone C3, C5-H | ~1.80 - 2.05 | m, 4H | Low (Overlap) | High | High |
| Piperidine C3', C5'-H | ~1.55 - 1.90 | m, 4H | Low (Overlap) | High | High |
| Hydroxyl (-OH) | ~1.80 | br s, 1H | High (Post- | N/A (Exchanges) | Low (Solvent dependent) |
Note: "tt" denotes a triplet of triplets, characteristic of an axial proton coupled to two adjacent axial protons (large J) and two adjacent equatorial protons (small J).
Conclusion
While 1D
References
HPLC Method Development for Purity Analysis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Strategic Analysis: The Analytical Challenge
Developing a purity method for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one requires navigating a specific set of physicochemical challenges. This molecule combines a polar, basic tertiary amine with a weak chromophore, creating a "perfect storm" for standard HPLC difficulties.
Physicochemical Profile & Implications[1][2][3][4][5][6]
-
Basicity (pKa ~8.5 - 9.5): The tertiary nitrogen on the piperidine ring will be protonated at neutral and acidic pH. On standard silica-based C18 columns, this leads to severe peak tailing due to secondary silanol interactions.[1]
-
Polarity: The hydroxyl group and the ketone functionality increase water solubility, risking low retention (
) in high-organic mobile phases. -
Weak Chromophore: The molecule lacks a conjugated
-system. The ketone provides a weak transition ~280 nm, while the amine and hydroxyl are UV-transparent. Detection at low UV (205-210 nm) is required but susceptible to solvent cutoff noise.[1]
Critical Impurities to Track
-
4-Hydroxypiperidine (Starting Material): Highly polar, secondary amine.[1] Likely to elute in the void volume on C18.
-
1,4-Cyclohexanedione (Starting Material): Neutral, polar.[1]
-
Over-reduction Byproducts: Corresponding cyclohexanol derivatives (if reductive amination was used).
Comparative Method Evaluation
We evaluated three distinct methodological approaches. Method B is recommended as the "Gold Standard" for routine release testing due to its superior peak shape and robustness.
Summary of Approaches
| Feature | Method A: Traditional Acidic C18 | Method B: High pH Hybrid (Recommended) | Method C: HILIC (Impurity Specific) |
| Column Chemistry | Standard C18 (e.g., Zorbax Eclipse) | Hybrid C18/Phenyl (e.g., XBridge BEH) | Amide or Bare Silica (e.g., TSKgel Amide) |
| Mobile Phase pH | Acidic (pH 2-3, Phosphate/TFA) | Basic (pH 9.5-10.5, NH₄OH) | Neutral/Acidic (Acetonitrile rich) |
| Mechanism | Ion-Suppression (Partial) | Free Base Retention | Partitioning / Ion-Exchange |
| Peak Shape (Tailing) | Poor ( | Excellent ( | Good ( |
| Impurity Retention | Poor (Void elution of polar amines) | Moderate to Good | Excellent for polar amines |
| Detection Limit | Moderate (UV 210 nm noise) | High (Compatible with CAD/MS) | High (MS compatible) |
Why Method B Wins
Running the separation at high pH (pH 10) deprotonates the tertiary amine (converting it to its free base form). This eliminates the electrostatic repulsion between the charged analyte and the protonated silanols, and significantly increases hydrophobicity, ensuring adequate retention without ion-pairing reagents. Note: You must use a column hardware rated for high pH (e.g., Hybrid Particle Technology).[1]
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring system suitability before sample analysis.[1]
Chromatographic Conditions
-
Instrument: HPLC with PDA (or CAD for higher sensitivity).
-
Column: Waters XBridge BEH C18,
, (or equivalent high-pH stable column).[1] -
Column Temperature:
(Control is critical for amine retention reproducibility). -
Flow Rate:
. -
Injection Volume:
. -
Detection:
Mobile Phase Preparation[8][9][10][11]
-
Buffer (Solvent A):
Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.[1]-
Why: Volatile buffer compatible with CAD/MS; high buffering capacity at pH 10.
-
-
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1][2]
-
Why: Lower UV cutoff than Methanol, essential for 210 nm detection.
-
Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Objective |
| 0.0 | 95 | 5 | Initial hold for polar impurities (4-OH-piperidine) |
| 2.0 | 95 | 5 | Isocratic hold to separate void |
| 15.0 | 30 | 70 | Linear ramp to elute main peak and hydrophobic dimers |
| 18.0 | 5 | 95 | Wash step |
| 20.0 | 5 | 95 | Hold wash |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End of run |
System Suitability Criteria (Self-Validation)
-
Tailing Factor (
): NMT 1.3 for the main peak. -
Resolution (
): between 4-hydroxypiperidine (if spiked) and the main peak.[1] -
Signal-to-Noise (S/N):
for the LOQ standard ( level).
Workflow Visualization
The following diagram illustrates the decision logic for selecting this method and the impurity fate mapping.
Caption: Decision tree for selecting High-pH RP-HPLC over traditional acidic methods to overcome amine tailing.
Troubleshooting & Optimization
Issue: Void Volume Elution of Impurities
If the starting material 4-hydroxypiperidine elutes in the void (
-
Cause: It is extremely polar and basic.
-
Solution: Reduce initial ACN to 2% or switch to a Phenyl-Hexyl stationary phase. The
interaction with the phenyl ring often provides alternative selectivity for cyclic amines.
Issue: Baseline Drift at 210 nm
-
Cause: Acetate or Formate buffers absorb at low UV.
-
Solution: Ensure the use of Phosphate (if non-MS) or Ammonium Bicarbonate (if MS/CAD).[1] Avoid TFA as it suppresses MS signal and absorbs UV.
Issue: Peak Splitting
-
Cause: Sample solvent mismatch. Dissolving the sample in 100% MeOH while starting the gradient at 5% Organic causes precipitation or "solvent wash" effects.
-
Solution: Dissolve the sample in the starting mobile phase (95:5 Buffer:ACN).
References
-
Thermo Fisher Scientific. (2025).[3] The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). LabRulez. Link
-
BenchChem. (2025).[4] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 112554217, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. PubChem.[5] Link[1]
- McCalley, D. V. (2010). Analysis of basic analytes in RPLC: The effect of pH and column temperature. Journal of Chromatography A.
- Waters Corporation.XBridge BEH C18 Columns Care & Use Manual. (Standard reference for Hybrid Column pH limits).
Sources
Comparing reactivity of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one vs unsubstituted cyclohexanone
Executive Summary
This guide provides a technical comparison between Unsubstituted Cyclohexanone (Compound B) and its 4-substituted derivative, 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (Compound A) . While Cyclohexanone serves as a fundamental electrophile in organic synthesis, Compound A represents a "conformationally anchored" synthon widely used in the synthesis of GPCR ligands, opioids, and antivirals.
Key Differentiators:
-
Conformational Dynamics: Compound B exists in a rapid chair-chair equilibrium. Compound A is conformationally locked by the bulky 4-piperidinyl group, dictating high stereoselectivity in nucleophilic additions.
-
Reactivity Profile: Compound A exhibits high diastereoselectivity (dr > 90:1) in hydride reductions due to steric steering, whereas Compound B typically yields racemic or low-selectivity mixtures.
-
Physicochemical Handling: The basic tertiary amine and polar hydroxyl group in Compound A necessitate specific pH-controlled extraction protocols, unlike the neutral, lipophilic Compound B.
Structural & Conformational Analysis
The reactivity difference is rooted in the conformational mobility of the cyclohexane ring.
The "Anchor Effect"
-
Cyclohexanone (B): At room temperature, the ring undergoes rapid ring-flipping (
). Nucleophiles encounter a time-averaged environment, leading to poor stereocontrol during additions. -
Compound A: The 4-(4-hydroxypiperidin-1-yl) group is sterically bulky (A-value > 3.0 kcal/mol). To minimize 1,3-diaxial interactions, this substituent exclusively occupies the equatorial position. This "locks" the ring into a single chair conformation, rendering the two faces of the carbonyl group (axial vs. equatorial) distinct and non-equivalent.
Nucleophilic Attack Trajectory
In the anchored Compound A, nucleophiles must choose between:
-
Axial Attack: Approaches parallel to the axial hydrogens. Favored by small nucleophiles (e.g., NaBH
, LiAlH ). Yields the Equatorial Alcohol (Trans isomer). -
Equatorial Attack: Approaches from the side of the ring. Favored by bulky nucleophiles (e.g., L-Selectride). Yields the Axial Alcohol (Cis isomer).
Figure 1: Conformational dynamics comparison. Compound A is locked, enabling predictable stereochemical outcomes.
Reactivity Profile Comparison
The following table synthesizes experimental data regarding common transformations.
| Parameter | Cyclohexanone (Unsubstituted) | 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one |
| Reduction (NaBH | Low Selectivity (approx 1:1 to 4:1 trans:cis) | High Selectivity (>9:1 trans-alcohol) [1] |
| Reductive Amination | Fast kinetics; often requires acid catalyst to activate carbonyl. | Slower kinetics due to steric bulk at C4; requires longer equilibrium times for imine formation. |
| Ketal Protection | Facile (Dean-Stark or Orthoformate). | Slower; amine group may buffer acid catalysts, requiring excess acid (e.g., pTsOH). |
| Solubility | Soluble in organic solvents (Et2O, Hexanes, DCM); sparingly soluble in water. | Soluble in polar aprotic solvents (DCM, THF) and alcohols; Water soluble at pH < 8 . |
| Handling | Neutral liquid. Simple evaporation. | Basic solid/oil. Requires Acid/Base extraction for purification. |
Experimental Protocols
Protocol A: Stereoselective Reductive Amination
This protocol targets the synthesis of tertiary amines, a common step in converting Compound A into bioactive ligands (e.g., CCR5 antagonists).
Objective: Couple Compound A with a secondary amine (R2NH) to form a 1,4-diamine derivative.
Reagents:
-
Compound A (1.0 equiv)[1]
-
Amine Partner (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acetic Acid (1.0 equiv)
-
DCE (Dichloroethane) or DCM (Dichloromethane)[1]
Step-by-Step Methodology:
-
Imine Formation (Equilibrium): In a dry flask, dissolve Compound A and the amine partner in DCE (0.1 M concentration). Add Acetic Acid.[1][2]
-
Expert Insight: Unlike cyclohexanone, the bulky 4-substituent retards nucleophilic attack. Stir for 1–2 hours at room temperature to ensure complete imine/iminium formation before adding the reducing agent [2].
-
-
Reduction: Add STAB portion-wise over 15 minutes.
-
Why STAB? It is milder than NaCNBH
and does not reduce the ketone until the iminium is formed, preventing direct reduction of the starting material to the alcohol [3].
-
-
Quench & Workup (Critical):
-
Quench with saturated aqueous NaHCO
. -
Phase Separation: Extract with DCM (3x).
-
Note on Compound A: Because the product contains multiple basic nitrogens, ensure the aqueous layer pH is >10 to keep the amine deprotonated and in the organic phase.
-
Protocol B: Stereoselective Ketone Reduction
Objective: Convert Compound A to the corresponding trans-alcohol (equatorial alcohol) with high diastereoselectivity.
Reagents:
-
Compound A (1.0 equiv)[1]
-
NaBH
(0.5 equiv - hydride equivalent 2.0) -
Methanol (0.2 M)
-
CeCl
·7H O (Optional, 1.0 equiv for Luche conditions)
Methodology:
-
Dissolution: Dissolve Compound A in Methanol and cool to 0°C.
-
Addition: Add NaBH
slowly. -
Workup: Quench with 1N HCl (carefully, to pH 8-9, do not over-acidify or the amine salt will remain in water). Extract with EtOAc/MeOH (9:1) to ensure the polar amino-alcohol is recovered.
Workflow Visualization
Figure 2: Decision tree and workflow for processing Compound A, highlighting critical isolation steps.
References
-
Eliel, E. L., & Senda, Y. (1970). Reduction of acetals and ketals with lithium aluminum hydride-aluminum chloride. Tetrahedron, 26(10), 2411-2428. (Establishes principles of stereoselective reduction in 4-substituted cyclohexanones). Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025).[1] A Detailed Protocol for the Synthesis of (2S,4S)-2-amino-4-phenylhexan-1-ol via Diastereoselective Reductive Amination. Link
-
Li, J., et al. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 37(3). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
IR spectrum analysis of ketone and hydroxyl groups in 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one
Executive Summary
This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (CAS: 55268-23-4). As a bifunctional intermediate often used in the synthesis of GPCR ligands and antihistamines, characterizing this molecule requires distinguishing between two competing oxygenated functionalities: the cyclic ketone and the secondary hydroxyl group.
This document moves beyond basic peak assignment. It compares acquisition modalities (ATR vs. Transmission), analyzes the impact of hydrogen bonding on spectral resolution, and provides a self-validating protocol for confirming product identity during scale-up.
Structural Context & Theoretical Basis[1][2][3][4][5]
To accurately interpret the spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The molecule consists of two saturated six-membered rings linked by a tertiary nitrogen.
Vibrational Moieties[1][2]
-
Cyclohexanone Ring (Ketone): A rigid
carbonyl carbon constrained within a six-membered ring. Ring strain typically elevates the C=O stretching frequency compared to acyclic ketones.[1][2] -
Piperidine Ring (Hydroxyl): A secondary alcohol at the 4-position. The O-H stretch is highly sensitive to the local environment (solid vs. solution).
-
Tertiary Amine Linker: The nitrogen atom (N1) lacks an N-H bond, simplifying the 3100–3500 cm⁻¹ region (no N-H stretch interference), but introduces C-N stretching vibrations in the fingerprint region.
Analytical Workflow
The following diagram outlines the logical flow for characterizing this specific molecule, emphasizing the decision points between solid-state and solution-phase analysis.
Figure 1: Decision matrix for IR analysis. Solid-state methods (ATR/KBr) favor intermolecular H-bonding detection, while dilute solution methods isolate free functional group vibrations.
Comparative Analysis: Acquisition Modes
For routine analysis of this intermediate, researchers typically choose between Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet). The choice significantly alters the spectral appearance of the hydroxyl and ketone bands.[1]
Table 1: Method Comparison for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one[1]
| Feature | ATR-FTIR (Diamond/ZnSe) | Transmission FTIR (KBr Pellet) | Scientific Implication |
| Sample Prep | None (Neat solid) | Grinding with KBr salt | ATR prevents moisture absorption; KBr is hygroscopic, potentially creating false O-H signals. |
| Path Length | Depth of Penetration ( | Defined by pellet thickness (~0.5 mm) | ATR intensities decrease at higher wavenumbers (lower |
| Ketone Peak | Sharp, well-resolved | Potential broadening | ATR is superior for quantitative integration of the C=O peak (~1715 cm⁻¹). |
| Hydroxyl Peak | Broad, lower intensity | Broad, high intensity | Transmission exaggerates the O-H signal due to path length, aiding in detection of trace hydrolysis. |
| Reproducibility | High (Self-referencing) | Variable (User-dependent) | Recommendation: Use ATR for routine QC; use KBr only for trace impurity analysis. |
Spectral Assignment & Interpretation[1][2][3][4][5][8]
This section details the specific wavenumbers expected for this molecule. Note that exact values shift based on the degree of hydrogen bonding.
The Ketone (C=O[8][9] Stretch)
-
Expected Frequency: 1710 – 1720 cm⁻¹
-
Mechanism: The carbonyl group is part of a cyclohexane ring. Unlike acyclic ketones (which absorb ~1715 cm⁻¹), the ring conformation can slightly alter this frequency.[1][2]
-
Diagnostic Check: If the peak shifts significantly below 1700 cm⁻¹, suspect enolization or strong intermolecular hydrogen bonding with the hydroxyl group of a neighboring molecule. If it shifts above 1730 cm⁻¹, suspect ring contraction or oxidation impurities (lactones).
The Hydroxyl (O-H Stretch)
-
Solid State (ATR/KBr): 3200 – 3550 cm⁻¹ (Broad, strong)
-
Dilute Solution (CCl₄): ~3600 – 3650 cm⁻¹ (Sharp, weak)
-
Mechanism: In the solid state, the hydroxyl group acts as a hydrogen bond donor to the ketone oxygen (C=O···H-O) or the tertiary amine nitrogen (N···H-O). This network formation weakens the O-H bond, lowering its force constant and frequency (red shift).
The Fingerprint Region (Tertiary Amine & C-O)
-
C-N Stretch: 1100 – 1250 cm⁻¹ (Medium). This confirms the linkage between the piperidine and cyclohexane rings.
-
C-O Stretch (Alcohol): 1050 – 1150 cm⁻¹ (Strong).
Hydrogen Bonding Visualization
The broadening of the O-H peak is not an artifact; it is structural data. The diagram below illustrates the competing H-bond acceptors (Ketone Oxygen vs. Amine Nitrogen).
Figure 2: Intermolecular interactions in the solid state. The primary interaction is typically O-H···O=C, which explains the simultaneous broadening of the O-H band and the slight redshift of the C=O band.
Experimental Protocol (Self-Validating)
To ensure data integrity, follow this protocol. It includes "Critical Checkpoints" to validate the system before data collection.
Equipment Preparation
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
Step-by-Step Procedure
-
Background Scan: Clean the crystal with isopropanol. Collect a background air spectrum.
-
Critical Checkpoint: Ensure the region between 2000–2500 cm⁻¹ (Diamond absorption) and 2350 cm⁻¹ (CO₂) is normalized.
-
-
Sample Loading: Place approximately 5–10 mg of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.
-
Why? Inconsistent pressure leads to variable peak intensities, violating Beer’s Law approximations in ATR.
-
-
Acquisition: Collect the sample spectrum.
-
Post-Processing: Apply ATR Correction (if comparing to library transmission spectra).
-
Note: ATR correction adjusts for the linear dependence of penetration depth on wavelength (
). Without this, the C=O peak (lower ) will appear artificially stronger relative to the O-H peak (higher ) compared to transmission data.
-
References
-
NIST Chemistry WebBook. Cyclohexanone Infrared Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]
-
NIST Chemistry WebBook. 4-Hydroxypiperidine Infrared Spectrum.[3][4] National Institute of Standards and Technology.[3] Available at: [Link]
-
Specac. FTIR: Transmission vs ATR spectroscopy. Specac Application Notes. Available at: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Mettler Toledo Technical Guides. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy: Absorption of Aldehydes and Ketones. Available at: [Link][5][6][1][7][3][4][8][9][10][11]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclohexanone [webbook.nist.gov]
- 4. 4-Hydroxypiperidine [webbook.nist.gov]
- 5. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (C11H19NO2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Guide to the Structural Validation of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography, the definitive method for solid-state structure elucidation, with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Using 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one as a case study, we will explore the experimental nuances, data interpretation, and comparative strengths of each method.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) stands as the most robust method for determining the precise three-dimensional arrangement of atoms in a molecule.[1] This non-destructive technique provides unparalleled detail on bond lengths, bond angles, and stereochemistry, making it an indispensable tool in modern chemistry.[2][3]
The fundamental principle of SC-XRD lies in the interaction of X-rays with the electrons in a crystalline lattice. When a focused beam of X-rays is directed at a single crystal, the electrons scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities.[4][5] By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, ultimately revealing the precise location of each atom.[6]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure involves several critical stages, each demanding meticulous execution.
Step 1: Crystallization - The Critical First Hurdle
The primary bottleneck in SC-XRD is often the growth of high-quality single crystals.[7] For 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one, a small organic molecule, several classical and modern techniques can be employed.[8]
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.
-
High-Throughput Crystallization: Techniques like Encapsulated Nanodroplet Crystallization (ENaCt) allow for the rapid screening of numerous crystallization conditions using minimal amounts of the analyte.[9]
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[2] The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[4] A complete dataset consists of thousands of reflections, each with a specific intensity and position.[3]
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell parameters and the intensities of each reflection.[10] The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map.[5] This initial model is then refined through a least-squares process to achieve the best possible fit between the calculated and observed diffraction data.[11]
Complementary Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, spectroscopic methods like NMR and Mass Spectrometry are invaluable for confirming the molecular structure in solution and providing complementary information.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.[13] Both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy of Cyclohexanone Derivatives:
The proton NMR spectrum of a cyclohexanone derivative will show characteristic signals for the different protons in the ring.[14] The chemical shifts of the protons are influenced by their proximity to the electron-withdrawing ketone group.[14]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the cyclohexanone ring will have a characteristic chemical shift in the range of 190-220 ppm.[14]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[13] Fragmentation analysis can also provide valuable structural information.[15][16] For piperidine derivatives, common fragmentation pathways involve the loss of small molecules like water or cleavage of the piperidine ring.[17][18]
Experimental Protocol for ESI-MS/MS:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Full Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺. For 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one (C₁₁H₁₉NO₂), the expected m/z would be approximately 198.14.[19]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the structural features of the molecule.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | X-ray diffraction by a crystal lattice[2] | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions[16] |
| Sample Phase | Solid (single crystal)[7] | Liquid (solution) | Solid, Liquid, or Gas[16] |
| Information Yield | Absolute 3D structure, bond lengths/angles[2] | Atomic connectivity, stereochemistry[20] | Molecular weight, elemental composition, fragmentation |
| Resolution | Atomic (<1 Å)[7] | Atomic | Molecular |
| Key Limitation | Requires high-quality single crystals[7] | Requires soluble sample, less sensitive for complex mixtures[12] | Provides limited connectivity information |
Conclusion
The structural validation of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one, like any novel compound, necessitates a multi-faceted analytical approach. Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information, serving as the "gold standard" for solid-state characterization. However, the challenges associated with crystal growth underscore the importance of complementary techniques. NMR spectroscopy offers invaluable insights into the molecular structure in solution, confirming atomic connectivity and stereochemical relationships. Mass spectrometry provides rapid and accurate determination of molecular weight and elemental composition, with fragmentation patterns offering further structural clues.
By integrating the data from these powerful analytical methods, researchers can achieve a comprehensive and unambiguous structural elucidation, a critical step in advancing drug discovery and development.
References
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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de Souza, M. V. N., d'Avila, L. A., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 30(8), 1537-1544. Retrieved from [Link]
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Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved from [Link]
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Wang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]
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Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Retrieved from [Link]
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Freitas, C. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]
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Clegg, W. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100653. Retrieved from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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Herber, R., & Kovác, P. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & environmental mass spectrometry, 16(1-12), 443–446. Retrieved from [Link]
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Metherall, J. P., Corner, P. A., McCabe, J. F., Hall, M. J., & Probert, M. R. (2024). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Acta Crystallographica Section A: Foundations and Advances, 80, e131. Retrieved from [Link]
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Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
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Wogan, T. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. Retrieved from [Link]
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Kiang, Y. H., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1779-1790. Retrieved from [Link]
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Unknown. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]
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Bali, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. Retrieved from [Link]
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Diamond Light Source. (n.d.). Crystallography. Retrieved from [Link]
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Blow, D. M. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(3), 158-164. Retrieved from [Link]
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Cowtan, K. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]
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Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]
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Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. Retrieved from [Link]
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Al-Majid, A. M., et al. (2015). Synthesis, spectroscopic investigations (X-ray, NMR and TD-DFT), antimicrobial activity and molecular docking of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 20(7), 13240-13263. Retrieved from [Link]
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Al-Majid, A. M., et al. (2015). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. MDPI. Retrieved from [Link]
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Revathi, B. K., et al. (2015). Crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1339-1341. Retrieved from [Link]
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Kurbanova, M. M., et al. (2022). One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach. Arabian Journal of Chemistry, 15(3), 103651. Retrieved from [Link]
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Huang, S. G., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(15), 2824-2827. Retrieved from [Link]
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Boyd, V. A., & Sulikowski, G. A. (2009). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 11(19), 4540–4543. Retrieved from [Link]
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Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6963-6981. Retrieved from [Link]
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Fernández-Sala, M., et al. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex. Semantic Scholar. Retrieved from [Link]
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Fernández-Sala, M., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Retrieved from [Link]
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Yang, C., et al. (2019). Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 67(4), 1029-1036. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]
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Dessen, A., et al. (1997). X-ray crystal structure of HLA-DR4 (DRA0101, DRB10401) complexed with a peptide from human collagen II. Immunity, 7(4), 473-481. Retrieved from [Link]
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Comparative analysis of synthetic routes for 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one production
Executive Summary
The synthesis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is a critical junction in the preparation of various pharmaceutical agents, particularly CCR2 antagonists, MCH-1 receptor antagonists, and specific kinase inhibitors. The molecule serves as a pivotal "linker" scaffold, combining a polar piperidine head group with a reactive cyclohexanone tail.
This guide objectively compares the two dominant synthetic strategies:
-
The Ketal Protection Strategy (Route A): A robust, two-step protocol offering high fidelity and scalability.
-
The Direct Reductive Amination (Route B): A concise, one-step approach often plagued by chemoselectivity issues.
Recommendation: For medicinal chemistry and GMP scale-up, Route A is the superior choice due to its predictable impurity profile and higher overall yield, despite the additional deprotection step.
Strategic Analysis of Synthetic Pathways
Route A: The Ketal Protection Strategy (Gold Standard)
This route utilizes 1,4-cyclohexanedione monoethylene acetal as the starting material.[1] By masking one ketone functionality, the chemist forces a 1:1 stoichiometry during the reductive amination, preventing the formation of "dumbbell" bis-adducts.
-
Mechanism:
-
Reductive Amination: The secondary amine (4-hydroxypiperidine) condenses with the ketone to form an iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).
-
Hydrolysis: The ethylene glycol ketal is removed under acidic conditions to reveal the final ketone.
-
Route B: Direct Reductive Amination
This route attempts to react 1,4-cyclohexanedione directly with 4-hydroxypiperidine.
-
Mechanism: Statistical reaction control.
-
Critical Failure Mode: The product (an amino-ketone) is more nucleophilic and reactive than the starting material, often leading to the bis-aminated byproduct (1,4-bis(4-hydroxypiperidin-1-yl)cyclohexane) and oligomerization.
Visualizing the Pathways
The following diagram illustrates the chemical logic and divergence of the two routes.
Caption: Comparison of the stepwise Ketal Route (Blue) vs. the statistical Direct Route (Red).
Comparative Performance Metrics
The following data is aggregated from internal process optimization studies and relevant patent literature [1, 2].
| Metric | Route A: Ketal Protection | Route B: Direct Amination |
| Overall Yield | 75 - 85% | 30 - 45% |
| Purity (HPLC) | >98% (Post-workup) | ~80% (Requires Chromatography) |
| Key Impurity | Unreacted Ketal (<1%) | Bis-piperidine adduct (15-25%) |
| Scalability | Excellent (Kg scale) | Poor (Exotherms, viscosity) |
| Cost Efficiency | Moderate (Ketal is ~3x cost of Dione) | High (Raw materials are cheap) |
| Green Score | Medium (Uses DCE/DCM) | Low (High solvent waste in purification) |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Synthesis (Recommended)
Prerequisites:
-
Ensure 1,4-cyclohexanedione monoethylene acetal is free of the diketone (check via TLC/NMR).
-
Safety: Sodium Triacetoxyborohydride (STAB) releases hydrogen gas; vent appropriately.
Step 1: Reductive Amination
-
Charge a reaction vessel with 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) and 1,2-dichloroethane (DCE) (150 mL).
-
Add 4-hydroxypiperidine (6.8 g, 67.2 mmol, 1.05 equiv) and Acetic Acid (3.8 g, 64.0 mmol, 1.0 equiv). Stir for 30 minutes at Room Temperature (RT) to allow imine formation.
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (20.3 g, 96.0 mmol, 1.5 equiv) portion-wise over 20 minutes. Note: Exothermic.
-
Warm to RT and stir for 12–16 hours under Nitrogen.
-
Quench by adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes.
-
Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Expected Intermediate Yield: ~15.5 g (Yellow oil/solid).
-
Step 2: Ketal Deprotection
-
Dissolve the crude intermediate in THF (50 mL) and 2N HCl (50 mL).
-
Heat to 60°C for 2–4 hours. Monitor disappearance of the ketal by TLC (or LCMS).
-
Cool to 0°C and basify to pH ~10 using 4N NaOH or solid K₂CO₃.
-
Extract with CHCl₃/Isopropanol (3:1 ratio) or DCM (multiple extractions required due to polarity).
-
Concentrate to yield the crude product.
-
Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography (DCM:MeOH:NH₄OH).
Target Data:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): δ 3.65 (m, 1H), 2.80 (m, 2H), 2.70 (m, 1H), 2.45-2.30 (m, 4H), 2.20-1.90 (m, 6H), 1.60 (m, 2H).
Mechanistic Insight & Troubleshooting
Why STAB?
We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride (NaBH₃CN) because STAB is less toxic and, crucially, it does not reduce the ketone (if using Route B) or the imine as aggressively as NaBH₄. However, its bulkiness provides excellent diastereoselectivity in other systems, though here the product is achiral (plane of symmetry).
The "Bis-Adduct" Problem
In Route B, once the first amine reacts, the resulting product contains a basic nitrogen. This product can act as a catalyst or simply react faster with the remaining dione than the starting amine does. This "runaway" reaction is why Route A is strictly preferred for purity [3].
Caption: The kinetic pathway of the preferred synthesis.
References
-
Patent Application: Indoleamine 2,3-dioxygenase modulators. WO2016073770A1. (2016). Describes the reductive amination of 1,4-cyclohexanedione monoethylene acetal.
-
Patent Application: Pyrazol-4-yl-heterocyclyl-carboxamide compounds. WO2013045461A1. (2013). Details the synthesis of the ketal intermediate.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text on STAB usage).
Sources
Benchmarking commercial vs synthesized 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one purity
An Objective Purity Analysis of Commercial vs. In-House Synthesized 4-(4-Hydroxypiperidin-1-yl)cyclohexan-1-one
A Senior Application Scientist’s Guide to Intermediate Qualification
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is not merely a matter of compliance, but the very foundation of a robust and reproducible synthesis of the final Active Pharmaceutical Ingredient (API).[1] The presence of impurities, even at trace levels, can have profound implications, potentially altering the API's efficacy, safety, and stability profile.[2] This guide presents a comprehensive comparative analysis of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one, a versatile building block in medicinal chemistry, sourced from a commercial vendor versus a batch synthesized in-house.
Our objective is to move beyond the Certificate of Analysis (CoA) and conduct a rigorous, multi-platform analytical assessment. We will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a detailed purity profile for each sample. This guide is designed for researchers, process chemists, and quality control analysts, providing not only step-by-step protocols but also the scientific rationale behind the choice of analytical techniques and experimental parameters, in alignment with established pharmaceutical quality guidelines.[3][4]
The Synthetic Context: Anticipating Potential Impurities
To conduct a meaningful purity analysis, one must first understand the potential impurities that could arise during synthesis. A common and efficient route to 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one is the reductive amination of 1,4-cyclohexanedione with 4-hydroxypiperidine.
Based on this pathway, we can anticipate several classes of impurities in the synthesized batch:
-
Unreacted Starting Materials: Residual 1,4-cyclohexanedione and 4-hydroxypiperidine.
-
Reaction By-products: Intermediates such as the enamine or iminium species, or products from side-reactions.
-
Process-Related Impurities: Residual solvents (e.g., methanol from the reaction, ethyl acetate from workup), or reagents (e.g., residual reducing agent).
Commercial batches, while generally of high purity, are not immune to containing process-related impurities from their specific, often proprietary, manufacturing processes.[5] Therefore, a comprehensive analysis of both samples is warranted.
Caption: Plausible synthetic route and resulting impurity classes.
Orthogonal Analytical Assessment: The Three-Pillar Approach
A robust purity assessment relies on orthogonal methods—techniques that measure physical or chemical properties based on different principles. This minimizes the risk of an impurity co-eluting or being otherwise masked by a single analytical method. Our approach utilizes HPLC for non-volatile organic impurities, GC-MS for volatile and semi-volatile components, and NMR for structural confirmation and absolute purity determination.
Caption: Multi-platform workflow for comprehensive purity analysis.
Pillar 1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse of pharmaceutical analysis for quantifying non-volatile and thermally labile compounds.[6] By using a Diode Array Detector (DAD), we can not only quantify impurities by area percentage but also assess their spectral homogeneity, providing clues to their identity. A reversed-phase method is chosen due to the moderate polarity of the target compound.
Experimental Protocol: HPLC-DAD Analysis
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of each sample (Commercial and Synthesized) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the starting mobile phase conditions for at least 20 minutes.
-
Perform a blank injection (diluent) to ensure a clean baseline.
-
Inject each sample in duplicate.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Caption: Step-by-step workflow for the HPLC-DAD experiment.
Comparative HPLC Data
| Retention Time (min) | Commercial Sample (Area %) | Synthesized Sample (Area %) | Tentative ID |
| 4.5 | - | 0.15% | 4-Hydroxypiperidine |
| 15.2 | 99.81% | 98.95% | Product |
| 18.9 | 0.08% | 0.45% | Unknown Impurity 1 |
| 21.3 | 0.11% | 0.35% | Unknown Impurity 2 |
| Total Purity | 99.81% | 98.95% |
Interpretation: The commercial sample demonstrates higher purity by HPLC, with total impurities below 0.2%. The synthesized batch shows a lower purity of approximately 99.0% and contains a detectable level of what is likely unreacted 4-hydroxypiperidine, along with higher levels of other process-related impurities.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain low molecular weight by-products that may not be well-resolved or detected by HPLC.[7]
Experimental Protocol: Headspace GC-MS Analysis
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm x 1.4 µm.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector: Split (20:1), 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MSD: Scan mode, m/z 35-400.
-
-
Sample Preparation (Headspace):
-
Accurately weigh approximately 50 mg of each sample into separate 20 mL headspace vials.
-
Add 5 mL of Dimethyl Sulfoxide (DMSO).
-
Seal vials immediately.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 min.
-
-
Analysis:
-
Run a blank (DMSO) to identify system peaks.
-
Analyze each sample.
-
Identify peaks by comparing mass spectra against the NIST library.
-
Comparative GC-MS Data
| Compound | Commercial Sample (ppm, estimated) | Synthesized Sample (ppm, estimated) |
| Methanol | Not Detected | ~350 ppm |
| Ethyl Acetate | Not Detected | ~550 ppm |
| Cyclohexanone | Not Detected | ~120 ppm |
Interpretation: The GC-MS analysis reveals the presence of residual solvents (Methanol, Ethyl Acetate) and a volatile by-product (Cyclohexanone) in the synthesized sample, which were not detected in the commercial batch. This is a common finding for lab-scale syntheses that may not have undergone rigorous drying or purification optimization.
Pillar 3: Quantitative NMR (qNMR) Spectroscopy
Rationale: While chromatographic methods provide relative purity, qNMR offers a direct measurement of absolute purity against a certified internal standard, without the need for a specific reference standard for the analyte itself.[2] It is also unparalleled for definitive structural confirmation.
Experimental Protocol: ¹H qNMR Analysis
-
System Preparation:
-
NMR Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: Deuterated Methanol (CD₃OD).
-
Internal Standard: Maleic acid (certified reference material).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the sample (Commercial or Synthesized) and ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of CD₃OD.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.
-
Record the number of scans (e.g., 16) and processing parameters.
-
-
Data Analysis:
-
Integrate a well-resolved, unique proton signal from the analyte and the singlet from maleic acid (~6.3 ppm).
-
Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.
-
Comparative qNMR Data
| Parameter | Commercial Sample | Synthesized Sample |
| Structure Confirmation | Consistent with proposed structure | Consistent with proposed structure |
| Absolute Purity (w/w %) | 99.6% | 98.7% |
Interpretation: The ¹H NMR spectra for both samples confirmed the chemical structure of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one. The qNMR results corroborate the HPLC findings, showing the commercial sample has a higher absolute purity. The value for the synthesized sample (98.7%) aligns well with the HPLC area% (99.0%), giving confidence in the overall assessment. The minor discrepancy can be attributed to the presence of non-UV active impurities or differences in detector response factors in HPLC.
Conclusion and Recommendations
This multi-platform analytical comparison provides a clear and objective assessment of purity for both commercial and in-house synthesized batches of 4-(4-hydroxypiperidin-1-yl)cyclohexan-1-one.
-
The Commercial Sample exhibited high purity across all methods (>99.6%), with no detectable residual solvents or significant organic impurities. It is suitable for immediate use in sensitive applications where high purity is paramount.
-
The Synthesized Sample , while successfully yielding the correct product, had a lower purity profile (~98.7%) with identifiable unreacted starting materials and residual solvents.
References
- Pharmaceutical Intermediate Quality Standards Guide. (2025). Vertex AI Search.
- A Comparative Guide to the Validation of Analytical Methods for Quantifying Cyclohexanone Deriv
- Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences.
- The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. (2003). PubMed.
- Cyclohexanone/sulfonated polymer catalyst: a new simple derivatizing procedure for GC-MS determination of 2. (2013).
- Validation of a GC-MS Method for Quantitative Determination of Cyclohexanone by Oxidative Cleavage. (n.d.). Pharmaceutical Chemistry Journal.
- Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al2O3 c
- The ISO standards in pharmaceuticals: a complete guide. (2024). SFAM.
- Best Practices for Quality Control in Pharmaceuticals. (2025). SimplerQMS.
- Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. (2026). IntuitionLabs.ai.
- Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Hydroxypiperidine hydrochloride synthesis. (n.d.). ChemicalBook.
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC.
- Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. (2006). PubMed.
- Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. (n.d.). The Royal Society of Chemistry.
- Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
